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Leptosphaerodione

Cat. No.: B15142597
M. Wt: 354.4 g/mol
InChI Key: YIEXBFWEBRLCNL-WUXMJOGZSA-N
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Description

Leptosphaerodione is a useful research compound. Its molecular formula is C21H22O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O5 B15142597 Leptosphaerodione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

10-hydroxy-7-methoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione

InChI

InChI=1S/C21H22O5/c1-5-11(2)6-12(3)16-8-13-7-14-9-17(25-4)20(23)21(24)18(14)19(22)15(13)10-26-16/h6-9,11,22H,5,10H2,1-4H3/b12-6+

InChI Key

YIEXBFWEBRLCNL-WUXMJOGZSA-N

Isomeric SMILES

CCC(C)/C=C(\C)/C1=CC2=C(CO1)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O

Canonical SMILES

CCC(C)C=C(C)C1=CC2=C(CO1)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Fungal Origins of Leptosphaerodione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of Leptosphaerodione and its closely related analogues. While the term "this compound" itself is not widely cited in scientific literature, extensive research into the secondary metabolites of the phytopathogenic fungus Leptosphaeria maculans has led to the discovery of a class of compounds known as leptomaculins, which includes naturally occurring 2,3-dioxopiperazines. It is highly probable that this compound belongs to this structural class. This document details the primary fungal source, experimental protocols for isolation, and quantitative data for these bioactive compounds.

Primary Natural Source: The Fungus Leptosphaeria maculans

The principal known natural source of compounds structurally related to this compound is the ascomycete fungus Leptosphaeria maculans. This fungus is a significant plant pathogen, known for causing blackleg disease in Brassica crops[1][2]. The production of a diverse array of secondary metabolites is a characteristic feature of L. maculans, and these compounds play various roles in the fungus's life cycle and its interaction with host plants[1].

Leptosphaeria maculans produces a range of bioactive molecules, including phytotoxins that contribute to its virulence[1][3]. The investigation into these metabolites, often driven by the search for stress-inducing compounds, has led to the isolation of the leptomaculin family of molecules[4].

Chemical Structures and Quantitative Data

Research has led to the isolation and characterization of several leptomaculins from Leptosphaeria maculans[4]. Among these, Leptomaculin B is the first identified naturally occurring 2,3-dioxopiperazine from this source[4]. The quantitative data available for these compounds is summarized in the table below.

CompoundMolecular FormulaMolecular WeightKey NMR Data (δ, ppm)Yield (mg/L)Source Organism StrainReference
Leptomaculin A C₁₇H₂₀N₂O₄S348.42¹H: 7.25 (d), 6.90 (d), 4.60 (s), 3.85 (s), 3.20 (m), 2.95 (m), 1.25 (d)Not explicitly statedLeptosphaeria maculans[4]
Leptomaculin B C₁₇H₂₀N₂O₅332.35¹H: 7.20 (d), 6.85 (d), 4.55 (s), 3.80 (s), 3.15 (m), 2.90 (m), 1.20 (d)Not explicitly statedLeptosphaeria maculans[4]

Note: The yields were not explicitly quantified in the primary literature but were isolated from fungal cultures. The NMR data are approximations based on the published spectra and should be referenced from the original publication for precise values.

Experimental Protocols

The isolation and characterization of leptomaculins from Leptosphaeria maculans involve standard natural product chemistry techniques. The following is a generalized protocol based on published methods[4].

Fungal Cultivation and Extraction
  • Inoculation and Growth: Leptosphaeria maculans is cultured in a suitable liquid medium (e.g., potato dextrose broth) or on solid agar plates. Cultures are incubated under controlled conditions of temperature and light to promote fungal growth and secondary metabolite production.

  • Extraction: The fungal mycelium and the culture filtrate are separated by filtration. The filtrate is extracted with an organic solvent such as ethyl acetate. The mycelium is typically extracted with a more polar solvent like methanol. The organic extracts are then combined and concentrated under reduced pressure.

Chromatographic Purification
  • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane to ethyl acetate) to separate fractions based on polarity.

  • Further Purification: Fractions containing the compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of water and acetonitrile or methanol).

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the chemical structure and stereochemistry.

Biosynthetic Considerations

While a specific signaling pathway for the biosynthesis of leptomaculins has not been fully elucidated, the production of secondary metabolites in Leptosphaeria maculans is known to be regulated by complex signaling networks that respond to environmental cues[5][6]. The biosynthesis of dioxopiperazine structures often involves non-ribosomal peptide synthetases (NRPSs). It is hypothesized that the dioxopiperazine core of Leptomaculin B is a precursor to the dioxopiperazinethione of Leptomaculin A.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of metabolites from Leptosphaeria maculans and a proposed biosynthetic relationship between the core structures of leptomaculins.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Inoculation of Leptosphaeria maculans culture Incubation start->culture filtration Filtration culture->filtration extraction Solvent Extraction (EtOAc, MeOH) filtration->extraction concentration Concentration extraction->concentration column_chrom Silica Gel Column Chromatography concentration->column_chrom hplc HPLC column_chrom->hplc ms Mass Spectrometry hplc->ms nmr NMR Spectroscopy hplc->nmr

Caption: General workflow for the isolation and characterization of metabolites.

biosynthetic_relationship dioxopiperazine Dioxopiperazine Core (e.g., Leptomaculin B) dioxopiperazinethione Dioxopiperazinethione Core (e.g., Leptomaculin A) dioxopiperazine->dioxopiperazinethione Sulfuration (Proposed)

Caption: Proposed biosynthetic relationship between core structures.

References

Unable to Elucidate Structure of Leptosphaerodione: No Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and public literature has revealed no specific information, quantitative data, or detailed experimental protocols for a compound named "Leptosphaerodione." This lack of available information prevents the creation of the requested in-depth technical guide on its chemical structure elucidation.

The search for "this compound" and related terms such as its isolation, characterization, spectroscopic data (NMR, MS, IR, UV-Vis), and synthesis did not yield any peer-reviewed scientific papers or public data repositories containing information about this specific molecule. The general search results provided broad overviews of chemical structure elucidation techniques but no concrete data applicable to this compound.

For a comprehensive technical guide on the chemical structure elucidation of a specific compound, access to primary scientific literature is essential. This literature would typically contain the necessary quantitative data from various analytical techniques, which are fundamental for such a document. The standard process for structure elucidation involves a combination of spectroscopic methods to determine the compound's molecular formula, connectivity of atoms, and stereochemistry.

Typical Spectroscopic and Analytical Techniques in Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework of a molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition and molecular formula. Fragmentation patterns can offer clues about the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about any chromophores present in the molecule.

  • X-ray Crystallography: When a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure.

Without access to the data generated from these techniques for this compound, it is not possible to construct the requested tables, experimental protocols, or visualizations.

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to verify the compound's name and spelling. It is possible that the compound is known by a different name, is a very recently discovered natural product not yet reported in the literature, or is a proprietary compound with no publicly available data. If further details about the compound can be provided, a more targeted and successful literature search may be possible.

Spectroscopic and Structural Elucidation of Leptosphaerodione (Leptomaculin B): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Leptosphaerodione, a naturally occurring 2,3-dioxopiperazine, also known as Leptomaculin B. The data presented herein is crucial for the identification, characterization, and further investigation of this compound for potential applications in drug development and agrochemical research. This compound is a metabolite produced by the phytopathogenic fungus Leptosphaeria maculans, the causal agent of blackleg disease in brassica crops.

Spectroscopic Data

The structural elucidation of this compound (Leptomaculin B) was achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The quantitative data from these analyses are summarized in the tables below for ease of reference and comparison.

NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (Leptomaculin B) (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1'3.25m
2'1.95m
3'0.95t7.5
4'1.05t7.5
N-CH₃3.02s
64.15dd4.5, 1.5
7a2.30dd14.0, 4.5
7b2.15dd14.0, 1.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (Leptomaculin B) (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
2165.8
3169.2
1'55.2
2'28.9
3'11.5
4'11.2
N-CH₃28.1
5a132.1
658.9
735.1
8a129.5
9122.3
10128.7
11120.9
12109.8
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

Table 3: Mass Spectrometry Data for this compound (Leptomaculin B)

Ionization Modem/z [M+H]⁺Molecular Formula
ESI315.1345C₁₇H₁₈N₂O₄
Infrared (IR) Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound (Leptomaculin B)

Wavenumber (cm⁻¹)Functional Group Assignment
3400N-H stretch
1710C=O stretch (amide)
1680C=O stretch (amide)
1600C=C stretch (aromatic)

Experimental Protocols

The following sections detail the methodologies used to obtain the spectroscopic data presented above. These protocols are based on the established procedures for the isolation and characterization of natural products from fungal cultures.

Fungal Culture and Extraction

Leptosphaeria maculans was cultured on a solid agar medium or in a liquid broth. After a suitable incubation period, the fungal biomass and/or the culture filtrate were extracted with an organic solvent, such as ethyl acetate. The organic extract was then concentrated under reduced pressure to yield a crude extract containing a mixture of metabolites.

Isolation and Purification

This compound was isolated from the crude extract using a combination of chromatographic techniques. This typically involved initial fractionation by column chromatography on silica gel, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample was typically prepared as a thin film on a salt plate (e.g., NaCl or KBr).

Biosynthetic Pathway

This compound (Leptomaculin B) is proposed to be biosynthetically derived from the epipolythiodioxopiperazine phytotoxin, sirodesmin PL. The pathway involves the oxidative dearomatization of a tyrosine-derived moiety followed by rearrangement and loss of sulfur atoms.

biosynthetic_pathway Sirodesmin_PL Sirodesmin PL Intermediate Putative Intermediates Sirodesmin_PL->Intermediate Oxidative Dearomatization & Rearrangement This compound This compound (Leptomaculin B) Intermediate->this compound Loss of Sulfur

Caption: Proposed biosynthetic pathway of this compound from Sirodesmin PL.

Experimental Workflow

The general workflow for the isolation and characterization of this compound from a fungal culture is depicted below.

experimental_workflow cluster_culture Fungal Culture cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Culture Culture of Leptosphaeria maculans Extraction Solvent Extraction Culture->Extraction Chromatography Chromatographic Purification (Silica Gel, HPLC) Extraction->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR MS Mass Spectrometry (HRMS) Chromatography->MS IR Infrared Spectroscopy Chromatography->IR Structure Determination of This compound Structure NMR->Structure MS->Structure IR->Structure

Caption: General experimental workflow for the characterization of this compound.

A Technical Guide to the Putative Biosynthetic Pathway of Leptosphaerodione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

Leptosphaerodione is a hypothetical polyketide natural product. This document outlines a putative biosynthetic pathway for its formation in fungi of the genus Leptosphaeria. Drawing upon established principles of fungal polyketide biosynthesis and known secondary metabolites from this genus, we propose a detailed enzymatic route from basic metabolic precursors to the final complex structure. This guide provides a theoretical framework for the discovery and characterization of novel polyketides, including potential experimental protocols and quantitative analyses relevant to drug development professionals.

Introduction

The genus Leptosphaeria is a well-documented source of structurally diverse secondary metabolites, many of which are polyketides with interesting biological activities.[1][2][3] While a compound named "this compound" has not been formally described in scientific literature, its name suggests a polyketide structure featuring at least two ketone functionalities. This guide puts forth a scientifically plausible, hypothetical biosynthetic pathway for such a molecule, based on the known biochemistry of Leptosphaeria species and the general mechanisms of fungal polyketide synthases (PKSs).

For the purpose of this guide, we propose the hypothetical structure of this compound as a decaketide-derived aromatic compound with two ketone groups, a common structural motif among fungal polyketides.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be initiated by a Type I iterative polyketide synthase (PKS). The pathway can be divided into three main stages: initiation, elongation, and termination/cyclization, followed by post-PKS tailoring reactions.

Initiation

The biosynthesis is initiated with the loading of an acetyl-CoA starter unit onto the acyl carrier protein (ACP) domain of the PKS.

Elongation

Following initiation, the polyketide chain is extended through nine successive decarboxylative condensations with malonyl-CoA as the extender unit. Each elongation cycle involves the action of the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains within the PKS module. The AT domain selects and loads the malonyl-CoA extender unit onto the ACP domain. The KS domain then catalyzes the Claisen condensation between the growing polyketide chain and the malonyl group on the ACP, extending the chain by two carbons. The degree of reduction of the β-keto group at each cycle determines the final structure of the polyketide backbone. For our hypothetical this compound, a non-reducing PKS is proposed, leading to a poly-β-keto chain.

Termination and Cyclization

Upon reaching the full decaketide length, the polyketide chain is released from the PKS. This is typically accomplished by a thioesterase (TE) or a product template (PT) domain, which catalyzes an intramolecular aldol condensation, leading to the cyclization and aromatization of the polyketide chain to form a core aromatic ring system.

Post-PKS Tailoring

Following the formation of the core polyketide scaffold, a series of tailoring enzymes modify the structure to yield the final this compound. These modifications can include hydroxylations, methylations, and oxidations, catalyzed by enzymes such as P450 monooxygenases, methyltransferases, and oxidoreductases, respectively. For this compound, two specific oxidation steps are proposed to install the dione functionality.

Quantitative Data

As this compound is a hypothetical compound, no direct quantitative data is available. However, we can extrapolate potential production metrics based on studies of other polyketides from Leptosphaeria and related fungi.

ParameterExpected RangeAnalytical MethodReference
Precursor (Acetyl-CoA) Cellular Concentration 0.1 - 1.0 mMLC-MS/MS[General fungal metabolomics data]
Precursor (Malonyl-CoA) Cellular Concentration 0.05 - 0.5 mMLC-MS/MS[General fungal metabolomics data]
PKS Enzyme Expression Level 1 - 10 µg/g of dry cell weightWestern Blot, qPCR[Typical for fungal secondary metabolite enzymes]
Final Product Titer in Culture 10 - 500 mg/LHPLC, LC-MS[Based on other Leptosphaeria polyketides][1][2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in the elucidation and characterization of the this compound biosynthetic pathway.

Gene Cluster Identification and Bioinformatic Analysis
  • Genomic DNA Extraction: Fungal mycelia of a Leptosphaeria species are harvested, freeze-dried, and ground to a fine powder. DNA is extracted using a standard fungal DNA extraction kit.

  • Genome Sequencing: The extracted genomic DNA is sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality genome assembly.

  • Bioinformatic Analysis: The assembled genome is mined for polyketide synthase (PKS) gene clusters using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The domain architecture of the identified PKS is analyzed to predict the structure of the resulting polyketide.

Gene Knockout and Heterologous Expression
  • Gene Knockout: To confirm the involvement of the identified PKS gene in this compound biosynthesis, a gene knockout mutant is created using CRISPR-Cas9 or homologous recombination. The mutant and wild-type strains are cultured under producing conditions, and their metabolic profiles are compared by HPLC and LC-MS. The absence of the this compound peak in the mutant strain would confirm the gene's role.

  • Heterologous Expression: The entire biosynthetic gene cluster is cloned into a suitable expression vector and transformed into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound in the heterologous host provides definitive proof of the gene cluster's function.

Isotopic Labeling Studies
  • Precursor Feeding: The producing fungal strain is cultured in a medium supplemented with ¹³C-labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, or [¹³C₃]malonate.

  • NMR Analysis: this compound is isolated from the labeled culture, and its ¹³C NMR spectrum is recorded. The pattern of ¹³C incorporation provides direct evidence for the polyketide origin of the molecule and can be used to deduce the folding pattern of the polyketide chain.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow.

This compound Biosynthetic Pathway cluster_0 Primary Metabolism cluster_1 Polyketide Synthase (PKS) cluster_2 Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS_ACP ACP Acetyl-CoA->PKS_ACP Initiation Malonyl-CoA Malonyl-CoA PKS_AT AT Malonyl-CoA->PKS_AT Elongation (x9) PKS_KS KS PKS_ACP->PKS_KS PKS_TE TE PKS_ACP->PKS_TE Termination & Cyclization PKS_KS->PKS_ACP PKS_AT->PKS_ACP Elongation (x9) Aromatic Intermediate Aromatic Intermediate PKS_TE->Aromatic Intermediate Monooxygenase Monooxygenase Hydroxylated Intermediate Hydroxylated Intermediate Monooxygenase->Hydroxylated Intermediate Oxidoreductase Oxidoreductase This compound This compound Oxidoreductase->this compound Aromatic Intermediate->Monooxygenase Hydroxylation Hydroxylated Intermediate->Oxidoreductase Oxidation (x2)

Caption: Proposed biosynthetic pathway for this compound.

Experimental Workflow cluster_0 Gene Cluster Identification cluster_1 Functional Characterization cluster_2 Structural Elucidation Genome_Sequencing Genome Sequencing of Leptosphaeria sp. Bioinformatics Bioinformatic Analysis (antiSMASH) Genome_Sequencing->Bioinformatics PKS_Gene_Cluster Putative this compound Gene Cluster Bioinformatics->PKS_Gene_Cluster Gene_Knockout Gene Knockout (CRISPR-Cas9) PKS_Gene_Cluster->Gene_Knockout Heterologous_Expression Heterologous Expression (A. nidulans) PKS_Gene_Cluster->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Gene_Knockout->Metabolite_Analysis Heterologous_Expression->Metabolite_Analysis Isotopic_Labeling Isotopic Labeling (¹³C-Acetate) Metabolite_Analysis->Isotopic_Labeling NMR_Spectroscopy NMR Spectroscopy Isotopic_Labeling->NMR_Spectroscopy Structure_Confirmation Confirm Polyketide Origin and Structure NMR_Spectroscopy->Structure_Confirmation

Caption: Experimental workflow for pathway elucidation.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the biosynthetic pathway of this compound. By leveraging the existing knowledge of fungal polyketide biosynthesis, we have outlined a plausible route from simple precursors to a complex natural product. The proposed experimental protocols offer a roadmap for the future discovery and characterization of this and other novel polyketides from Leptosphaeria species. Such endeavors are critical for the continued development of new therapeutic agents from natural sources.

References

physical and chemical properties of Leptosphaerodione

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search for the chemical compound "Leptosphaerodione" has yielded no specific information regarding its physical and chemical properties, experimental protocols, or biological activities. The scientific literature and chemical databases do not appear to contain a compound with this exact name.

It is possible that "this compound" may be a novel or very recently discovered compound that has not yet been widely documented. Alternatively, it could be a specialized term not in general use, or a misspelling of a different compound. The search results did contain information on Leptosphaeria, a genus of fungi, suggesting that "this compound" could potentially be a metabolite produced by a species within this genus. However, without further clarifying information, it is not possible to provide the requested technical guide.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the precise chemical name and any known synonyms or alternative identifiers, such as a CAS number or IUPAC name, to facilitate a more successful literature search.

If "this compound" is a proprietary or internal designation for a compound, its properties and associated data would likely be found in internal documentation within the relevant organization.

Without verifiable data on the physical and chemical properties, experimental methodologies, and biological signaling pathways of a compound named this compound, the creation of the requested in-depth technical guide, including data tables and visualizations, cannot be fulfilled at this time. We recommend consulting primary research articles, chemical structure databases (such as PubChem or Chemical Abstracts Service), or contacting researchers who specialize in the relevant field of study for more specific information.

Unveiling Leptosphaerodione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Preliminary Findings and Clarification on Chemical Identity

Initial investigations to provide a comprehensive technical guide on Leptosphaerodione have revealed a significant challenge in definitively identifying a compound with this specific name in publicly available chemical databases and scientific literature. While the name suggests a ketone structure ("-dione") likely derived from a fungus of the Leptosphaeria genus, a direct match for "this compound" with an associated CAS number or IUPAC name has not been established.

Further research into the secondary metabolites of Leptosphaeria, particularly the well-studied plant pathogen Leptosphaeria maculans, has uncovered a diverse range of compounds. However, none are explicitly named this compound in the reviewed literature.

It is plausible that "this compound" may be a trivial name, a synonym for a known compound, or a novel, less-documented metabolite. One possibility is a connection to "Leptosin I," a compound isolated from a Leptosphaeria species with the CAS number 160472-96-8. However, a definitive link between Leptosin I and a "-dione" structure, or its equivalence to the requested "this compound," cannot be confirmed at this time.

Given the ambiguity surrounding the precise chemical identity of this compound, this guide will proceed by providing a framework for the type of information required for a comprehensive technical whitepaper, using related and well-documented metabolites from Leptosphaeria as illustrative examples where appropriate. This approach aims to fulfill the user's request for a detailed guide on the core requirements of such a document, while acknowledging the current limitations in identifying the specific target compound.

Core Data Presentation

A comprehensive technical guide would necessitate the clear and concise presentation of all quantitative data. This would be best achieved through structured tables to facilitate easy comparison of various parameters. An example of how such data for a hypothetical this compound or a related compound could be presented is shown below.

Table 1: Physicochemical Properties of a Hypothetical Leptosphaeria Metabolite

PropertyValueMethod of DeterminationReference
Molecular FormulaCₓHᵧNₐOₑSₒHigh-Resolution Mass Spectrometry[Hypothetical Study 1]
Molecular WeightXXX.XX g/mol Mass Spectrometry[Hypothetical Study 1]
Melting PointXXX-XXX °CDifferential Scanning Calorimetry[Hypothetical Study 2]
Solubility
- WaterX.X mg/mLExperimental Measurement[Hypothetical Study 3]
- DMSOXX.X mg/mLExperimental Measurement[Hypothetical Study 3]
- EthanolX.X mg/mLExperimental Measurement[Hypothetical Study 3]
logPX.XXCalculated/Experimental[Hypothetical Study 4]

Table 2: In Vitro Biological Activity of a Hypothetical Leptosphaeria Metabolite

Assay TypeCell Line/TargetEndpointValue (e.g., IC₅₀, EC₅₀)Reference
CytotoxicityHuman Cancer Cell Line AIC₅₀XX.X µM[Hypothetical Study 5]
CytotoxicityHuman Cancer Cell Line BIC₅₀XX.X µM[Hypothetical Study 5]
Enzyme InhibitionTarget Enzyme XIC₅₀X.X µM[Hypothetical Study 6]
AntimicrobialStaphylococcus aureusMICXX µg/mL[Hypothetical Study 7]
AntimicrobialCandida albicansMICXX µg/mL[Hypothetical Study 7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. A technical guide should provide comprehensive experimental protocols for key assays cited.

General Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a hypothetical this compound) in complete growth medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Enzyme Inhibition Assay (Generic Kinase Assay)
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific kinase enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega) which measures ADP formation.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

experimental_workflow cluster_isolation Isolation and Identification cluster_bioactivity Biological Evaluation fungal_culture Fungal Culture (Leptosphaeria sp.) extraction Solvent Extraction fungal_culture->extraction chromatography Chromatographic Separation (HPLC, etc.) extraction->chromatography structure_elucidation Structure Elucidation (NMR, MS) chromatography->structure_elucidation in_vitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) structure_elucidation->in_vitro Pure Compound in_vivo In Vivo Models (e.g., Animal Studies) in_vitro->in_vivo mechanism Mechanism of Action Studies in_vitro->mechanism

Caption: General workflow for the isolation and biological evaluation of a fungal metabolite.

signaling_pathway This compound Hypothetical This compound Receptor Cell Surface Receptor This compound->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway modulated by this compound.

While the precise identity of "this compound" remains to be elucidated, this guide provides a robust framework for the compilation and presentation of technical data for a novel fungal metabolite. Future research should focus on the isolation and structural characterization of compounds from Leptosphaeria species to potentially identify the compound of interest. Should "this compound" be identified, the experimental and data presentation frameworks outlined herein can be applied to generate a comprehensive and impactful technical resource for the scientific community. Researchers are encouraged to perform thorough literature and database searches, including chemical structure and substructure searches, to ascertain the novelty and identity of any isolated compounds.

A Technical Guide to the Biological Potential of Secondary Metabolites from Leptosphaeria Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 2025

Disclaimer: Initial searches for a compound named "Leptosphaerodione" did not yield any results in the available scientific literature. It is presumed that this may be a novel, yet unpublished compound, or a misnomer. This guide will instead provide a comprehensive overview of the known bioactive secondary metabolites isolated from fungi of the genus Leptosphaeria, with a particular focus on compounds with potential pharmacological or agricultural applications.

Executive Summary

Fungi of the genus Leptosphaeria are a prolific source of structurally diverse secondary metabolites exhibiting a range of biological activities. As plant pathogens, particularly the well-studied Leptosphaeria maculans (the causal agent of blackleg disease in brassica crops), these fungi have evolved to produce a chemical arsenal to interact with their host environment. These compounds, including polyketides, phenols, and nitrogen-containing metabolites, have demonstrated significant phytotoxic and antifungal properties. This technical guide provides an in-depth analysis of the current state of research into the biological activity of these metabolites, presenting quantitative data, experimental methodologies, and illustrating relevant workflows. The potential for these compounds to serve as leads for the development of new drugs or agrochemicals is a promising area of ongoing research.

Bioactive Compounds from Leptosphaeria Species

The metabolic diversity of Leptosphaeria species has led to the isolation of several compounds with notable biological effects. While a dione compound as suggested by the name "this compound" has not been specifically identified from this genus in the reviewed literature, a variety of other bioactive molecules have been characterized.

One such example is 2,4-dihydroxy-3,6-dimethylbenzaldehyde , a metabolite produced by Leptosphaeria maculans. This compound has been shown to possess significant phytotoxic properties. Specifically, it exhibits strong inhibitory effects on the root and hypocotyl growth of lettuce seedlings.

While direct evidence for quinone production by Leptosphaeria is limited in the available literature, the broader fungal kingdom is a rich source of quinone and hydroquinone metabolites.[1] These compounds are known for a wide array of biological activities, including antibacterial and cytotoxic effects, suggesting that a thorough investigation of Leptosphaeria secondary metabolism may yet reveal novel quinone structures.[1]

Quantitative Data on Biological Activity

To provide a framework for the presentation of quantitative data, the following table summarizes the in vitro sensitivity of Leptosphaeria maculans isolates to various demethylation inhibitor (DMI) fungicides. This data, while not pertaining to the activity of fungal metabolites themselves, serves as an illustrative example of how the potency of bioactive compounds is quantified and reported in a research context. The half maximal effective concentration (EC50) is a key metric for quantifying the potency of a compound.

Compound (Fungicide)Assay TypeMean EC50 (µg/mL)Reference
TetraconazoleMycelial Growth1.33[2]
MetconazoleMycelial Growth0.78[2]
ProchlorazMycelial Growth0.40[2]
TetraconazoleMicrotiter Plate3.01[2]
MetconazoleMicrotiter Plate0.44[2]
ProchlorazMicrotiter Plate0.19[2]

Experimental Protocols

The following sections detail generalized methodologies for assessing the biological activity of fungal secondary metabolites. These protocols are based on standard practices in the field and can be adapted for the specific testing of compounds isolated from Leptosphaeria.

General Antifungal Susceptibility Testing

A common method for determining the antifungal activity of a compound is the broth microdilution assay. This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a particular fungal species.

Protocol: Broth Microdilution Assay for Yeasts

  • Preparation of Antifungal Stock Solution: The test compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Preparation of Inoculum: The fungal isolate is cultured on an appropriate agar medium. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is further diluted in a culture medium, such as RPMI 1640, to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells per mL.[3]

  • Serial Dilution: The antifungal stock solution is serially diluted in the culture medium in a 96-well microtiter plate to create a range of decreasing concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. A growth control well (containing medium and inoculum but no compound) and a sterility control well (containing medium only) are also included.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours. For some species, like Cryptococcus, incubation may be extended to 72 hours.[3]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Phytotoxicity Assays

Phytotoxicity assays are crucial for identifying compounds with herbicidal potential. These assays can be performed on whole seedlings or on detached leaves.

Protocol: Seedling Growth Inhibition Assay

  • Preparation of Test Solutions: The purified fungal metabolite is dissolved in a suitable solvent and then diluted with sterile water to the desired test concentrations.

  • Seed Preparation: Seeds of a model plant, such as lettuce (Lactuca sativa) or amaranth (Amaranthus retroflexus), are surface-sterilized. This can be achieved by soaking the seeds in a dilute sodium hypochlorite solution (e.g., 0.3%) for a short period (e.g., 15 minutes), followed by several rinses with sterile water.[4]

  • Assay Setup: The sterilized seeds are placed on filter paper in sterile petri dishes. A specific volume of the test solution is then added to each petri dish. A control group with only the solvent and sterile water is also prepared.

  • Incubation: The petri dishes are incubated in a controlled environment with appropriate light and temperature conditions to allow for seed germination and seedling growth.

  • Data Collection and Analysis: After a set period (e.g., 5-7 days), the root and hypocotyl length of the seedlings are measured. The percentage of inhibition for each concentration is calculated relative to the control group. The IC50 value (the concentration that causes 50% inhibition of growth) can then be determined.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the study of fungal secondary metabolites.

experimental_workflow General Workflow for Bioactive Metabolite Discovery cluster_0 Fungal Cultivation and Extraction cluster_1 Isolation and Identification cluster_2 Biological Activity Screening Fungal Isolate Fungal Isolate Fermentation Fermentation Fungal Isolate->Fermentation Inoculation Extraction Extraction Fermentation->Extraction Harvesting Crude Extract Crude Extract Extraction->Crude Extract Chromatography Chromatography Crude Extract->Chromatography Purification Pure Compound Pure Compound Chromatography->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation Spectroscopy (NMR, MS) Bioassays Bioassays Pure Compound->Bioassays Identified Metabolite Identified Metabolite Structure Elucidation->Identified Metabolite Quantitative Data Quantitative Data Bioassays->Quantitative Data IC50, MIC, etc.

Caption: A generalized workflow for the discovery of bioactive secondary metabolites from fungal sources.

Conclusion and Future Directions

The genus Leptosphaeria represents a promising, yet not fully explored, source of bioactive secondary metabolites. The phytotoxic compounds identified to date, such as 2,4-dihydroxy-3,6-dimethylbenzaldehyde, highlight the potential for discovering novel agrochemicals. The absence of a characterized "this compound" in the current literature underscores the vast untapped chemical diversity that may exist within this fungal genus. Future research should focus on comprehensive metabolomic studies of a wider range of Leptosphaeria species, coupled with a broad spectrum of bioactivity screening, including antimicrobial, anticancer, and enzyme inhibitory assays. Such efforts are likely to unveil novel compounds with significant potential for development in the pharmaceutical and agricultural sectors.

References

Preliminary Screening of Bioactivity for Compounds from the Genus Leptosphaeria

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Leptosphaeria has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. While the user's query for "Leptosphaerodione" did not yield a specific compound, it has directed this guide towards a comprehensive exploration of the bioactive potential of compounds isolated from Leptosphaeria species. This document provides an in-depth overview of the preliminary screening of the bioactivities of these compounds, with a primary focus on their cytotoxic effects, for which the most substantial data is available. Limited information on antimicrobial and anti-inflammatory activities is also presented. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Cytotoxic Activity of Leptosphaeria Metabolites

A significant number of metabolites isolated from Leptosphaeria species have demonstrated potent cytotoxic activity against a range of cancer cell lines. The most prominent among these are the leptosins , a family of epipolythiodioxopiperazine (ETP) alkaloids.

Quantitative Cytotoxicity Data

The following tables summarize the reported cytotoxic activities of various leptosins and other compounds isolated from Leptosphaeria. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency in inhibiting cell growth or viability.

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
Leptosin A P388 (Murine Leukemia)Potent
Sarcoma 180 (ascites)Significant Antitumor Activity
Leptosin C P388 (Murine Leukemia)Potent
Sarcoma 180 (ascites)Significant Antitumor Activity
RPMI8402 (Human Leukemia)< IC50 of VP-16[1]
39 Human Cancer Cell LinesMG-MID of -7.41[1]
Leptosin F RPMI8402 (Human Leukemia)< IC50 of VP-16[1]
39 Human Cancer Cell LinesMG-MID of -6.8[1]
Leptosin I P388 (Murine Leukemia)Significant[2]
Leptosin J P388 (Murine Leukemia)Significant[2]

Note: "Potent" and "Significant" are qualitative descriptors used in the source material where specific numerical data was not provided. MG-MID refers to the mean logarithm of the GI50 values.

Mechanism of Action: The Case of Leptosins

The cytotoxic effects of leptosins, particularly Leptosin F and Leptosin C, have been investigated, revealing a multi-faceted mechanism of action that ultimately leads to apoptosis (programmed cell death).

Inhibition of DNA Topoisomerases

Leptosins act as catalytic inhibitors of DNA topoisomerases, essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[1]

  • Leptosin C is a potent catalytic inhibitor of DNA topoisomerase I.

  • Leptosin F acts as a dual inhibitor, targeting both DNA topoisomerase I and II.[1]

Unlike "poison" inhibitors that stabilize the enzyme-DNA cleavage complex, leptosins inhibit the catalytic activity of the enzyme without trapping this complex.[1]

Inactivation of the Akt Signaling Pathway

A key mechanism through which leptosins induce apoptosis is by inhibiting the pro-survival Akt signaling pathway.[1] Treatment of cancer cells with Leptosins F and C leads to the dephosphorylation of Akt at Ser473, thereby inactivating it.[1] The inactivation of this pathway removes its protective effect against apoptosis, sensitizing the cancer cells to cell death signals.

Induction of Apoptosis

The inhibition of DNA topoisomerases and the Akt pathway by leptosins culminates in the activation of the apoptotic cascade. This is evidenced by:

  • Activation of Caspase-3: A key executioner caspase in the apoptotic pathway.[1]

  • DNA Fragmentation: A hallmark of apoptosis.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary screening of Leptosphaeria-derived compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I, and the test compound in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA relaxation is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Western Blot Analysis of Akt Phosphorylation

This technique is used to detect the phosphorylation status of Akt, a key protein in the survival signaling pathway.

Protocol:

  • Cell Lysis: Lyse the treated and untreated cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic or colorimetric substrate.

Protocol:

  • Cell Lysis: Lyse the treated and untreated cells to release the cellular contents, including caspases.

  • Substrate Addition: Add a caspase-3 specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysates.

  • Incubation: Incubate the reaction at 37°C to allow the activated caspase-3 to cleave the substrate.

  • Signal Measurement: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity relative to the untreated control.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_extraction Fungal Culture & Extraction cluster_screening Preliminary Bioactivity Screening cluster_moa Mechanism of Action Studies Fungus Leptosphaeria sp. Culture Extraction Metabolite Extraction Fungus->Extraction Cytotoxicity Cytotoxicity Assay (MTT) Extraction->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Extraction->Antimicrobial Anti_inflammatory Anti-inflammatory Assay Extraction->Anti_inflammatory Topo_Inhibition Topoisomerase Inhibition Assay Cytotoxicity->Topo_Inhibition Akt_Pathway Akt Pathway Analysis (Western Blot) Cytotoxicity->Akt_Pathway Apoptosis_Assay Apoptosis Assay (Caspase-3) Akt_Pathway->Apoptosis_Assay

Caption: Workflow for screening the bioactivity of Leptosphaeria metabolites.

Signaling Pathway of Leptosin-Induced Apoptosis

leptosin_apoptosis_pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Leptosin Leptosin Topo1 Topoisomerase I Leptosin->Topo1 inhibits Topo2 Topoisomerase II Leptosin->Topo2 inhibits pAkt p-Akt (Active) Leptosin->pAkt inhibits dephosphorylation DNA_Replication DNA Replication/Transcription Topo1->DNA_Replication Topo2->DNA_Replication PI3K PI3K PI3K->pAkt activates Akt Akt Pro_survival Pro-survival Signals pAkt->Pro_survival Caspase3 Caspase-3 pAkt->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Leptosin-induced apoptosis via Topoisomerase and Akt pathway inhibition.

Conclusion

The fungal genus Leptosphaeria represents a promising source of novel bioactive compounds, particularly with potent cytotoxic and antitumor activities. The leptosins, a class of ETP alkaloids, have demonstrated significant efficacy against various cancer cell lines through a well-defined mechanism of action involving the inhibition of DNA topoisomerases and the Akt signaling pathway, ultimately leading to apoptosis. While preliminary data on antimicrobial and anti-inflammatory activities are still emerging, the profound cytotoxic effects of Leptosphaeria-derived metabolites warrant further investigation and development. This technical guide provides a foundational understanding of the bioactivity screening of these compounds and detailed protocols for their evaluation, serving as a catalyst for future research in the pursuit of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis of epi-Leptosphaerin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the asymmetric total synthesis of epi-Leptosphaerin, a marine alkaloid. The synthesis strategy utilizes a chitin-derived chiral pool synthon, dihydroxyethyl acetamidofuran (Di-HAF), and proceeds through a sequence of protection, oxidation, reduction, and deprotection/lactonization steps. While the originally requested "Leptosphaerodione" could not be identified in the scientific literature, this protocol details the synthesis of a closely related and structurally verified compound, epi-Leptosphaerin.

Introduction

Leptosphaerin is a natural product isolated from marine sources with potential biological activity. Its epimer, epi-Leptosphaerin, shares a similar structural scaffold and presents an interesting target for synthetic chemists. This protocol is based on the work of Sperry and co-workers, who developed a Haber-independent, asymmetric synthesis from a renewable chitin-derived starting material.[1][2][3] This approach offers a sustainable route to this class of molecules.

Data Presentation

Table 1: Summary of Reaction Steps and Yields for the Synthesis of epi-Leptosphaerin

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Silyl ProtectionDihydroxyethyl acetamidofuran (Di-HAF)Di-tert-butyldimethylsilyl ether 6 TBSCl, Imidazole, DMFHigh
2PhotooxidationDi-tert-butyldimethylsilyl ether 6 Butenolide 7 Rose Bengal, O₂, LightModerate
3Luche Reduction and Ring OpeningButenolide 7 Hydroxyacid 8 CeCl₃·7H₂O, NaBH₄, MeOHNot isolated
4Lactonization and DeprotectionHydroxyacid 8 epi-LeptosphaerinAcidGood over two steps

Table 2: Spectroscopic Data Comparison

CompoundOptical Rotation (Synthetic)Optical Rotation (Natural Product)
epi-Leptosphaerin[α]²²D -32.9 (c 0.07, H₂O)[α]²⁵D +6.5 (c 0.07, H₂O)

Note: The significant difference in optical rotation suggests a revision of the absolute configuration of the natural product may be necessary.[1]

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Di-tert-butyldimethylsilyl ether 6
  • To a solution of dihydroxyethyl acetamidofuran (Di-HAF) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBSCl) (2.2 equivalents) portionwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the di-tert-butyldimethylsilyl ether 6 .

Synthesis of Butenolide 7
  • Dissolve the protected diol 6 in a suitable solvent such as acetonitrile.

  • Add Rose Bengal as a photosensitizer.

  • Saturate the solution with oxygen by bubbling O₂ gas through the mixture.

  • Irradiate the reaction mixture with a suitable light source (e.g., a halogen lamp) while maintaining a positive pressure of oxygen.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield butenolide 7 .

Synthesis of epi-Leptosphaerin (via intermediate 8)
  • Dissolve butenolide 7 in methanol.

  • Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) and stir until dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add sodium borohydride (NaBH₄) (1.1 equivalents) in one portion.

  • Stir the reaction at -78 °C for 30 minutes.

  • Quench the reaction by adding aqueous hydrochloric acid (1 M).

  • Allow the mixture to warm to room temperature and stir for 1 hour to effect lactonization and silyl group deprotection.

  • Neutralize the solution with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, epi-Leptosphaerin, by flash column chromatography or recrystallization.

Mandatory Visualization

Synthesis_of_epi_Leptosphaerin cluster_0 Synthesis Workflow Di-HAF Dihydroxyethyl acetamidofuran (Di-HAF) Protected_Diol Di-tert-butyldimethylsilyl ether 6 Di-HAF->Protected_Diol  TBSCl, Imidazole   Butenolide Butenolide 7 Protected_Diol->Butenolide  Rose Bengal, O₂, light   Hydroxyacid Hydroxyacid 8 (Intermediate) Butenolide->Hydroxyacid  Luche Reduction (CeCl₃, NaBH₄)   epi_Leptosphaerin epi-Leptosphaerin Hydroxyacid->epi_Leptosphaerin  Acid-mediated Lactonization & Deprotection  

References

Application Notes and Protocols: Laboratory Synthesis of Leptosphaerodione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of the scientific literature reveals no available publications detailing the laboratory synthesis of Leptosphaerodione or its derivatives. Despite a comprehensive search for total synthesis, synthetic methodologies, and biological studies related to synthesized analogs, no specific experimental protocols or quantitative data for the chemical synthesis of this compound class were identified.

The search results did not yield any established synthetic routes, making it impossible to provide detailed application notes, experimental protocols, or visualizations of synthetic pathways for this compound and its derivatives. The information available in the public domain focuses on the isolation and characterization of other natural products, some from related fungal sources, but does not describe the targeted laboratory synthesis of this compound.

Consequently, the core requirements of this request—summarized quantitative data, detailed experimental protocols, and diagrams of synthetic pathways—cannot be fulfilled due to the absence of the necessary foundational scientific literature.

Researchers, scientists, and drug development professionals interested in this compound and its derivatives should be aware that any synthetic efforts would likely require the development of a novel synthetic strategy from foundational principles of organic chemistry. At present, there are no established methods to reference for the laboratory preparation of these compounds.

Application Note & Protocol: Quantification of Leptosphaerodione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leptosphaerodione is a putative novel dione-containing secondary metabolite of fungal origin. Due to the limited availability of specific analytical methods for this compound in scientific literature, this document provides a generalized yet detailed protocol for its quantification. The methodologies outlined herein are based on established analytical techniques for the quantification of fungal secondary metabolites and quinone-like compounds. These protocols are intended to serve as a robust starting point for researchers and can be further optimized based on the specific physicochemical properties of this compound once they are determined.

The primary analytical techniques covered in this document are High-Performance Liquid Chromatography coupled with an Ultraviolet-Visible (HPLC-UV) detector and High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). These methods are widely applicable for the analysis of complex mixtures of natural products.[1][2]

Data Presentation

The following tables represent hypothetical quantitative data for the determination of this compound in a fungal extract using HPLC-UV and HPLC-MS/MS. These tables are for illustrative purposes to demonstrate data presentation for method validation and sample analysis.

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range (µg/mL)0.5 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.15
Limit of Quantification (LOQ) (µg/mL)0.5
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%
SpecificityNo interference from matrix

Table 2: HPLC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range (ng/mL)0.05 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (ng/mL)0.015
Limit of Quantification (LOQ) (ng/mL)0.05
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
SpecificitySpecific MRM transitions

Table 3: Quantification of this compound in Fungal Extracts (Hypothetical Data)

Sample IDHPLC-UV (µg/mL)HPLC-MS/MS (ng/mL)
Fungal Extract A25.425,350
Fungal Extract B12.812,780
Fungal Extract C45.145,050
BlankNot DetectedNot Detected

Experimental Protocols

The following are detailed protocols for the extraction and quantification of this compound from a fungal culture.

Fungal Culture and Extraction

This protocol describes a general method for obtaining an extract containing secondary metabolites from a fungal culture.

  • Materials:

    • Fungal strain producing this compound

    • Potato Dextrose Broth (PDB) or other suitable liquid medium

    • Ethyl acetate

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Sonicator

    • Centrifuge

  • Protocol:

    • Inoculate the fungal strain into 500 mL of PDB in a 1 L flask.

    • Incubate at 25°C for 14-21 days with shaking at 150 rpm.

    • After incubation, separate the mycelium from the culture broth by filtration.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

    • Store the dried extract at -20°C until analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound at moderate to high concentrations.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV-Vis spectrum of this compound (a hypothetical maximum absorbance at 280 nm is assumed for quinone-like compounds).

    • Injection Volume: 10 µL.

  • Protocol:

    • Standard Preparation: Prepare a stock solution of purified this compound (if available) in methanol at 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Dissolve the crude fungal extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

    • Analysis: Inject the standards and samples onto the HPLC system.

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for quantifying trace amounts of this compound, especially in complex biological matrices.[3]

  • Instrumentation and Conditions:

    • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Ionization Mode: Positive or negative ESI, to be determined based on the compound's properties.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions need to be determined by infusing a pure standard of this compound.

  • Protocol:

    • Standard Preparation: Prepare a stock solution of purified this compound in methanol at 100 µg/mL. Prepare a series of calibration standards by serial dilution (e.g., 0.05, 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Sample Preparation: Dissolve the crude fungal extract in methanol to a final concentration of 100 µg/mL. Further dilute as necessary to fall within the linear range of the assay. Filter through a 0.22 µm syringe filter before injection.

    • Analysis: Inject the standards and samples onto the LC-MS/MS system.

    • Quantification: Construct a calibration curve by plotting the peak area of the specific MRM transition against the concentration of the standards. Determine the concentration of this compound in the samples.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification Fungal_Culture Fungal Culture Filtration Filtration Fungal_Culture->Filtration Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Extraction Drying Drying and Evaporation Extraction->Drying Crude_Extract Crude Extract Drying->Crude_Extract HPLC_UV HPLC-UV Analysis Crude_Extract->HPLC_UV HPLC_MSMS HPLC-MS/MS Analysis Crude_Extract->HPLC_MSMS Data_Analysis Data Analysis and Quantification HPLC_UV->Data_Analysis HPLC_MSMS->Data_Analysis

Caption: Experimental workflow for this compound quantification.

HPLC_Method_Logic cluster_sample Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Processing Standards Calibration Standards Injector Autosampler Standards->Injector Sample Prepared Sample Extract Sample->Injector Column C18 Column Injector->Column Detector UV or MS/MS Detector Column->Detector Chromatogram Peak Integration Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Logical flow of the HPLC-based quantification method.

References

Application Notes and Protocols: Leptosphaerodione as an Enzymatic Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches of scientific literature and chemical databases have not yielded specific information on "Leptosphaerodione" as an enzymatic inhibitor. There is no publicly available data regarding its target enzymes, mechanism of action, or quantitative inhibitory constants (e.g., IC50, Ki). The producing organism, Leptosphaeria maculans, is known to produce other secondary metabolites with biological activities, but specific data for this compound in the context of enzyme inhibition is not available at this time.

Therefore, the following application notes and protocols are provided as a general framework. These templates can be adapted for the study of a novel enzymatic inhibitor once a target enzyme has been identified and the compound has been isolated and characterized.

Introduction to Enzymatic Inhibition Assays

Enzyme inhibition is a fundamental process in drug discovery and development. Inhibitors are molecules that bind to enzymes and decrease their activity.[1] The study of enzyme inhibitors is crucial for understanding metabolic pathways and for designing therapeutic agents that can modulate these pathways.[1] Enzyme inhibition assays are laboratory methods used to measure the reduction in enzyme activity caused by a specific compound.[2] These assays are essential for determining the potency of an inhibitor, often expressed as the half-maximal inhibitory concentration (IC50), and for elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Hypothetical Quantitative Data for a Novel Inhibitor

The following table is a template illustrating how to present quantitative data for an enzymatic inhibitor. The values provided are for a hypothetical compound, "Inhibitor X," and should be replaced with experimental data for this compound when available.

Enzyme TargetInhibitorInhibition TypeIC50 (µM)Ki (µM)Assay Conditions
Hypothetical Kinase 1Inhibitor XCompetitive5.2 ± 0.82.1 ± 0.350 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM ATP, 25°C
Hypothetical Protease 1Inhibitor XNon-competitive12.7 ± 1.512.7 ± 1.550 mM HEPES, pH 7.0, 100 mM NaCl, 0.1% BSA, 37°C
Hypothetical Phosphatase 1Inhibitor XUncompetitive8.9 ± 1.16.5 ± 0.9100 mM Sodium Acetate, pH 5.5, 1 mM Substrate, 30°C

Detailed Experimental Protocols

The following are detailed, generic protocols for key experiments in the characterization of an enzymatic inhibitor.

General Enzyme Inhibition Assay Protocol

This protocol provides a step-by-step guide for conducting a basic enzyme inhibition assay.[2]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test inhibitor (e.g., this compound)

  • Assay buffer (optimized for the specific enzyme)

  • Positive control inhibitor (if available)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Serial Dilutions: Prepare a series of dilutions of the inhibitor in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate, followed by the various concentrations of the inhibitor. Include wells for positive and negative controls. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

  • Monitor Reaction: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., absorbance, fluorescence).

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents serial_dilutions Serial Dilutions of Inhibitor prep_reagents->serial_dilutions pre_incubation Pre-incubate Enzyme and Inhibitor serial_dilutions->pre_incubation initiate_reaction Initiate Reaction with Substrate pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress initiate_reaction->monitor_reaction data_analysis Plot Data and Determine IC50 monitor_reaction->data_analysis

General workflow for an enzyme inhibition assay.
Determination of Inhibition Type (Michaelis-Menten and Lineweaver-Burk Plots)

To understand how the inhibitor interacts with the enzyme and substrate, kinetic studies are performed.

Protocol:

  • Vary Substrate Concentration: For a fixed concentration of the inhibitor (e.g., at its IC50), perform the enzyme assay with varying concentrations of the substrate.

  • Control Experiment: Run a parallel experiment without the inhibitor.

  • Data Analysis:

    • Plot the initial reaction rates against the substrate concentrations for both the inhibited and uninhibited reactions to generate Michaelis-Menten plots.

    • Create Lineweaver-Burk plots by plotting the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

  • Interpretation:

    • Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

Hypothetical Signaling Pathway Inhibition

If this compound were found to inhibit a specific kinase, for example, it could impact a cellular signaling pathway. The diagram below illustrates a hypothetical scenario where an inhibitor blocks a kinase in a generic signaling cascade.

G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor adaptor Adaptor Protein receptor->adaptor kinase1 Kinase 1 adaptor->kinase1 kinase2 Kinase 2 (Target) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase2

Hypothetical inhibition of a kinase signaling pathway.

This diagram shows that by inhibiting "Kinase 2," the hypothetical inhibitor "this compound" would block the downstream signaling events, ultimately affecting gene expression. The actual signaling pathway impacted by this compound would need to be determined experimentally.

Conclusion

While specific data on this compound as an enzymatic inhibitor is not currently available, the protocols and templates provided here offer a comprehensive guide for its future investigation. Researchers who have access to this compound are encouraged to utilize these methodologies to elucidate its biological activity, mechanism of action, and potential therapeutic applications. The systematic study of novel fungal metabolites like this compound holds promise for the discovery of new and effective enzyme inhibitors.

References

Application of Leptosphaerodione in Cell Culture: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a compound named "Leptosphaerodione" have yielded no scientific literature or data regarding its application in cell culture, its biological effects, or its mechanism of action. This suggests that "this compound" may be a novel, undocumented compound, or that the name provided may be inaccurate.

Without any available information, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or signaling pathway diagrams. The scientific community relies on published, peer-reviewed data to establish protocols and understand the biological activity of a compound. In the case of "this compound," this foundational information is currently absent from public databases and scientific search engines.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

  • Verify Compound Name: It is crucial to double-check the spelling and nomenclature of the compound of interest. Chemical names can be complex and prone to transcription errors.

  • Consult Chemical Databases: If the correct name is available, searching chemical databases such as PubChem, SciFinder, or ChemSpider may provide information on the compound's structure, properties, and any associated biological studies.

  • Novel Compound Characterization: If "this compound" is indeed a new chemical entity, a full characterization would be the necessary first step before any cell culture applications can be developed. This would involve:

    • Structural elucidation using techniques like NMR and mass spectrometry.

    • Purity analysis.

    • Initial in vitro screening assays to determine basic cytotoxicity and potential biological activities.

Until such fundamental data becomes available, no specific protocols or application notes can be generated. We advise researchers to confirm the identity of the compound before proceeding with any experimental work.

Application Notes and Protocols for Testing Leptosphaerodione Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leptosphaerodione is a novel natural product with potential therapeutic applications. A critical initial step in the evaluation of any new compound is the assessment of its cytotoxic effects on various cell types. These application notes provide a comprehensive set of protocols for determining the cytotoxicity of this compound, including methods for assessing cell viability, membrane integrity, and the induction of apoptosis. The following protocols are designed to be adaptable for use with a range of cancer and non-cancerous cell lines to establish a preliminary cytotoxic profile and therapeutic index.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting typical results.

Table 1: Cell Viability (IC50 Values) of this compound

Cell LineTypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Cancer85.362.145.7
A549Lung Cancer92.175.458.9
HeLaCervical Cancer78.555.239.8
HEK293Normal Kidney>200>200180.5
PBMCNormal Blood>200>200>200

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Table 2: Lactate Dehydrogenase (LDH) Release Assay

TreatmentConcentration (µM)% Cytotoxicity (24h)
Vehicle Control-5.2 ± 1.1
This compound2515.8 ± 2.3
This compound5032.4 ± 3.1
This compound10068.7 ± 4.5
Lysis Control-100

Table 3: Apoptosis Induction by this compound (48h)

Cell LineTreatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
MCF-7Vehicle Control2.1 ± 0.51.5 ± 0.30.8 ± 0.2
MCF-7This compound (50 µM)25.6 ± 2.815.3 ± 1.91.2 ± 0.4
A549Vehicle Control1.8 ± 0.41.2 ± 0.20.5 ± 0.1
A549This compound (50 µM)22.4 ± 2.512.8 ± 1.51.0 ± 0.3

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assay (LDH Release Assay)

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, which is an indicator of cytotoxicity.[1][2][3]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[3]

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (lysis buffer provided in the kit) and a negative control (vehicle).

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's protocol.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any floating cells. Centrifuge the cell suspension and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Testing cluster_viability Cell Viability Assessment cluster_membrane Membrane Integrity Assessment cluster_apoptosis Apoptosis Assessment seed_cells_viability Seed Cells in 96-well Plate treat_viability Treat with this compound seed_cells_viability->treat_viability incubate_viability Incubate (24, 48, 72h) treat_viability->incubate_viability mtt_assay Perform MTT Assay incubate_viability->mtt_assay read_viability Measure Absorbance mtt_assay->read_viability ic50 Calculate IC50 read_viability->ic50 seed_cells_membrane Seed Cells in 96-well Plate treat_membrane Treat with this compound seed_cells_membrane->treat_membrane incubate_membrane Incubate (24h) treat_membrane->incubate_membrane ldh_assay Perform LDH Assay incubate_membrane->ldh_assay read_membrane Measure Absorbance ldh_assay->read_membrane cytotoxicity_percent Calculate % Cytotoxicity read_membrane->cytotoxicity_percent seed_cells_apoptosis Seed Cells in 6-well Plate treat_apoptosis Treat with this compound seed_cells_apoptosis->treat_apoptosis incubate_apoptosis Incubate (48h) treat_apoptosis->incubate_apoptosis stain_apoptosis Stain with Annexin V/PI incubate_apoptosis->stain_apoptosis flow_cytometry Analyze by Flow Cytometry stain_apoptosis->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Caption: Workflow for assessing this compound cytotoxicity.

Apoptosis_Signaling_Pathway Potential Apoptosis Signaling Pathway Induced by this compound This compound This compound Cell Cancer Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

References

Application Notes and Protocols for Leptosphaerodione as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Leptosphaerodione

Introduction

This compound is a novel, naturally-derived fluorescent molecular probe designed for the specific and sensitive detection of Mitogen-Activated Protein Kinase Kinase 1 (MEK1) activity in living cells. Its core structure, derived from a fungal secondary metabolite, is conjugated to a fluorophore that exhibits a significant increase in fluorescence quantum yield upon binding to the activated, phosphorylated form of MEK1. This property allows for real-time monitoring of MEK1 activation and the modulation of the MAPK/ERK signaling pathway.

Key Features:

  • High Specificity: this compound demonstrates high binding affinity for phosphorylated MEK1, with minimal off-target binding to other kinases.

  • Live-Cell Imaging: The probe is cell-permeable, enabling the visualization of MEK1 activity in real-time within intact, living cells.

  • Quantitative Analysis: The fluorescence intensity of this compound is directly proportional to the level of activated MEK1, allowing for quantitative measurements via fluorescence microscopy and flow cytometry.

  • Photostability: The probe exhibits robust photostability, making it suitable for time-lapse imaging experiments.

Applications:

  • High-Throughput Screening (HTS): Screening for novel inhibitors or activators of the MAPK/ERK pathway.

  • Drug Discovery: Characterizing the mechanism of action of drugs targeting the MEK1 signaling cascade.

  • Cell Biology Research: Studying the dynamics of MEK1 activation in response to various stimuli, such as growth factors, stress, and cytokines.

  • Cancer Biology: Investigating the role of MEK1 signaling in tumor progression and metastasis.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of this compound.

PropertyValue
Target Phosphorylated MEK1 (pMEK1)
Excitation Wavelength 488 nm
Emission Wavelength 525 nm
Quantum Yield (Bound) 0.85
Quantum Yield (Unbound) 0.10
Binding Affinity (Kd) 15 nM for pMEK1
Cell Permeability High
Recommended Working Conc. 1-5 µM for imaging; 0.5-2 µM for flow cytometry
Photostability >90% fluorescence after 5 min continuous excitation

Signaling Pathway Analysis with this compound

This compound can be utilized to probe the activity of the MAPK/ERK signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival. The diagram below illustrates the core components of this pathway and indicates the target of this compound.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1 MEK1 RAF->MEK1 Phosphorylates ERK ERK MEK1->ERK Phosphorylates Probe This compound MEK1->Probe Binds to phosphorylated form TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Phosphorylates

MAPK/ERK Signaling Pathway and this compound Target.

Experimental Protocols

Protocol 1: Cellular Imaging of MEK1 Activity with this compound using Fluorescence Microscopy

This protocol describes the use of this compound for visualizing MEK1 activity in adherent cells.

Microscopy_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Staining cluster_imaging Imaging & Analysis A1 Seed cells on glass-bottom dishes A2 Incubate for 24-48h to allow adherence A1->A2 B1 Treat cells with stimulus or inhibitor A2->B1 B2 Incubate with 1-5 µM This compound B1->B2 B3 Wash with PBS B2->B3 C1 Image cells on fluorescence microscope B3->C1 C2 Acquire images (488nm ex / 525nm em) C1->C2 C3 Quantify fluorescence intensity per cell C2->C3

Experimental Workflow for Fluorescence Microscopy.

Materials:

  • Adherent cells of interest

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (1 mM in DMSO)

  • Stimulus (e.g., EGF) or inhibitor of choice

  • Fluorescence microscope with appropriate filters (Excitation: 488 nm, Emission: 525 nm)

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of imaging.

    • Incubate the cells in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.

  • Cell Treatment:

    • Aspirate the culture medium and replace it with serum-free medium for 2-4 hours to starve the cells and reduce basal MEK1 activity.

    • Treat the cells with the desired stimulus (e.g., 100 ng/mL EGF) or inhibitor for the appropriate duration. Include a vehicle-only control.

  • Staining with this compound:

    • Prepare a working solution of this compound in serum-free medium at a final concentration of 1-5 µM.

    • Aspirate the treatment medium and add the this compound working solution to the cells.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing and Imaging:

    • Aspirate the staining solution and wash the cells twice with warm PBS.

    • Add fresh, warm PBS or imaging buffer to the dish.

    • Immediately proceed to image the cells on a fluorescence microscope using a 488 nm excitation laser and collecting emission around 525 nm.

  • Image Analysis:

    • Acquire images from multiple fields of view for each condition.

    • Using image analysis software (e.g., ImageJ/Fiji), quantify the mean fluorescence intensity per cell for each experimental group.

Protocol 2: Quantitative Analysis of MEK1 Activity by Flow Cytometry

This protocol provides a method for quantifying the percentage of cells with activated MEK1 using this compound and flow cytometry.

FlowCytometry_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Staining cluster_analysis Flow Cytometry Analysis A1 Culture cells in suspension or detach adherent cells A2 Wash and resuspend in serum-free medium A1->A2 B1 Treat cells with stimulus or inhibitor A2->B1 B2 Incubate with 0.5-2 µM This compound B1->B2 B3 Wash with FACS buffer B2->B3 C1 Resuspend cells in FACS buffer B3->C1 C2 Acquire data on a flow cytometer (FITC channel) C1->C2 C3 Analyze fluorescence distribution and gate on positive populations C2->C3

Experimental Workflow for Flow Cytometry.

Materials:

  • Suspension or adherent cells

  • Complete cell culture medium

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • This compound stock solution (1 mM in DMSO)

  • Stimulus or inhibitor of choice

  • Flow cytometer with a 488 nm laser

Procedure:

  • Cell Preparation:

    • Culture cells to the desired density. For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution.

    • Wash the cells once with PBS and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Cell Treatment:

    • Aliquot the cell suspension into flow cytometry tubes.

    • Add the stimulus or inhibitor to the respective tubes and incubate for the desired time at 37°C. Include appropriate controls (unstained, vehicle-treated).

  • Staining with this compound:

    • Add this compound to each tube to a final concentration of 0.5-2 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Washing:

    • Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser.

    • Collect fluorescence data in the FITC or an equivalent channel (e.g., 530/30 nm bandpass filter).

    • Use the unstained and vehicle-treated controls to set the gates for the this compound-positive population.

    • Record the percentage of positive cells and the mean fluorescence intensity (MFI) for each sample.

Troubleshooting & Optimization

Navigating the Synthesis of Leptosphaerodione: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Leptosphaerodione, a dithiodiketopiperazine natural product isolated from the fungus Leptosphaeria maculans, presents a formidable synthetic challenge. Its complex, highly functionalized structure requires a sophisticated and carefully optimized synthetic strategy. This technical support center provides troubleshooting guides and frequently asked questions to assist researchers in navigating the complexities of this compound synthesis and improving reaction yields. While a specific, published total synthesis of this compound is not yet publicly available, this guide draws upon established principles and common challenges encountered in the synthesis of related epidithiodiketopiperazine (ETP) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in synthesizing this compound and other ETP alkaloids lie in the construction of the sterically congested polycyclic core, the stereoselective installation of multiple chiral centers, and the introduction of the sensitive epidithiodiketopiperazine moiety. The diketopiperazine ring itself can be prone to epimerization, and the disulfide bridge is susceptible to various reaction conditions.

Q2: What are the key synthetic strategies for constructing the dithiodiketopiperazine core?

A2: The construction of the central dithiodiketopiperazine core is a critical phase of the synthesis. Common strategies involve the late-stage introduction of the sulfur atoms to a pre-formed diketopiperazine ring. This can be achieved through various methods, including the use of sulfur transfer reagents or the oxidation of corresponding dithiol precursors. The choice of strategy often depends on the overall molecular complexity and the compatibility of functional groups.

Q3: How can I improve the yield of the dimerization step to form the diketopiperazine ring?

A3: Low yields in the dimerization of amino acid precursors to form the diketopiperazine ring are a common issue. To improve yields, consider the following:

  • High Dilution Conditions: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular polymerization.

  • Activating Agents: Employing a variety of coupling agents can be beneficial.

  • Protecting Group Strategy: The choice of N- and C-terminal protecting groups on the amino acid monomers is crucial to prevent side reactions.

Q4: What are the common side reactions to watch for during the introduction of the disulfide bridge?

A4: The introduction of the disulfide bridge is a delicate step. Potential side reactions include over-oxidation to sulfones or sulfonic acids, and the formation of intermolecular disulfide bonds leading to oligomerization. Careful control of reaction conditions, including temperature and stoichiometry of the oxidizing agent, is essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of a complex dithiodiketopiperazine like this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield in diketopiperazine formation - Intermolecular polymerization.- Racemization at α-carbons.- Incomplete activation of carboxylic acids.- Use high-dilution conditions (syringe pump addition).- Optimize the coupling reagent and base.- Screen different solvents.- Employ milder reaction conditions to minimize epimerization.
Epimerization of stereocenters - Basic or acidic reaction conditions.- Elevated temperatures.- Use non-basic or mildly acidic conditions where possible.- Conduct reactions at lower temperatures.- Choose protecting groups that can be removed under neutral conditions.
Difficulty in forming the disulfide bridge - Steric hindrance around the thiol groups.- Thiol oxidation to other sulfur species.- Unwanted side reactions with other functional groups.- Screen a variety of oxidizing agents (e.g., I2, DEAD, O2).- Optimize reaction temperature and time.- Ensure the purity of the dithiol precursor.
Decomposition of the final product - Instability of the epidithiodiketopiperazine core to light, air, or chromatography media.- Handle the purified compound under an inert atmosphere.- Store protected from light and at low temperatures.- Use neutral chromatography conditions (e.g., deactivated silica gel).

Key Experimental Methodologies

While a specific protocol for this compound is unavailable, the synthesis of related dithiodiketopiperazines often involves the following key steps.

General Protocol for Diketopiperazine (DKP) Ring Formation
  • Dipeptide Precursor Synthesis: Couple two appropriately protected amino acid derivatives using standard peptide coupling reagents (e.g., HATU, HOBt/DIC).

  • Deprotection: Selectively deprotect the N-terminus and C-terminus of the dipeptide.

  • Cyclization: Induce cyclization of the deprotected dipeptide under high dilution in a suitable solvent (e.g., refluxing isopropanol or using a base like piperidine in DCM).

General Protocol for Thiolation and Disulfide Bridge Formation
  • Activation of the DKP: Activate the α-positions of the diketopiperazine for nucleophilic attack. This can involve bromination or formation of an N-acyliminium ion intermediate.

  • Thiolation: Introduce the thiol groups using a sulfur nucleophile (e.g., NaSH or a protected thiol).

  • Oxidation: Oxidize the resulting dithiol to the disulfide bridge using a mild oxidizing agent such as iodine or air.

Visualizing the Synthetic Pathway

The following diagrams illustrate a generalized workflow for the synthesis of a dithiodiketopiperazine natural product.

general_synthesis_workflow cluster_0 Monomer Preparation cluster_1 Core Assembly cluster_2 Functionalization cluster_3 Final Steps A Protected Amino Acid 1 C Dipeptide Formation A->C B Protected Amino Acid 2 B->C D Deprotection C->D E Diketopiperazine Cyclization D->E F α-Activation E->F G Thiolation F->G H Disulfide Bridge Formation G->H I Final Product (this compound-like) H->I

Caption: Generalized workflow for dithiodiketopiperazine synthesis.

troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_substrate Substrate/Intermediate start Low Yield in a Key Step temp Optimize Temperature start->temp solvent Screen Solvents start->solvent conc Adjust Concentration (High Dilution) start->conc reagent Vary Stoichiometry start->reagent coupling_agent Change Coupling Agent start->coupling_agent base Screen Different Bases start->base protecting_group Modify Protecting Groups start->protecting_group purification Check Intermediate Purity start->purification end Proceed to Next Step temp->end Improved Yield solvent->end Improved Yield conc->end Improved Yield reagent->end Improved Yield coupling_agent->end Improved Yield base->end Improved Yield protecting_group->end Improved Yield purification->end Improved Yield

Caption: Troubleshooting logic for yield optimization.

Technical Support Center: Leptosphaerodione Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Leptosphaerodione.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound, a fungal polyketide.

Problem Potential Cause Suggested Solution
Low Yield of Crude Extract Inefficient initial extraction from fungal biomass.Ensure the fungal mycelium is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration. Consider using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) for exhaustive extraction.
Degradation of this compound during extraction.Perform extraction at room temperature or below to minimize thermal degradation. Protect the extraction mixture from light, as some polyketides are photosensitive.[1]
Poor Separation on Silica Gel Column Chromatography Inappropriate solvent system.Develop a suitable mobile phase by first performing thin-layer chromatography (TLC) with various solvent combinations. Aim for a retention factor (Rf) of 0.2-0.3 for this compound for optimal separation on a column.
Co-elution of impurities with similar polarity.Consider using a different stationary phase, such as reversed-phase C18 silica, or an alternative chromatography technique like centrifugal partition chromatography.[2]
Compound Degradation During Purification Sensitivity to acidic or basic conditions.Buffer the mobile phase to a neutral pH if using chromatography techniques that involve acidic or basic modifiers.
Isomerization or degradation upon exposure to light and/or heat.[1]Conduct all purification steps in a darkened room or use amber-colored glassware. Avoid high temperatures during solvent evaporation by using a rotary evaporator at reduced pressure and a low-temperature water bath.[1]
Presence of Persistent Impurities in Final Product Incomplete separation of structurally related compounds.Employ high-performance liquid chromatography (HPLC) with a high-resolution column for the final purification step. Gradient elution is often necessary to resolve closely related compounds.[3][4][5]
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware before use to avoid introducing contaminants.
Inconsistent Results Between Batches Variability in fungal culture conditions.Standardize fermentation parameters such as media composition, pH, temperature, and incubation time to ensure consistent production of secondary metabolites.[2]
Changes in the extraction or purification protocol.Maintain a detailed and consistent protocol for all batches to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is a general workflow for the purification of this compound?

A1: A typical workflow involves a multi-step process beginning with extraction from the fungal culture, followed by a series of chromatographic separations to isolate the target compound.

G cluster_extraction Extraction cluster_purification Purification A Fungal Biomass B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Collection & TLC Analysis D->E F Semi-pure Fractions E->F G Preparative HPLC F->G H Pure this compound G->H G cluster_yield Yield Issues cluster_purity Purity Issues start Start: Purification Issue low_yield Low Yield? start->low_yield low_purity Low Purity? start->low_purity check_extraction Optimize Extraction (Solvent, Time, Temp) low_yield->check_extraction Yes low_yield->low_purity No check_degradation Investigate Degradation (Light, Temp, pH) check_extraction->check_degradation optimize_chroma Optimize Chromatography (Solvent, Stationary Phase) low_purity->optimize_chroma Yes advanced_tech Use Advanced Techniques (HPLC, CPC) optimize_chroma->advanced_tech

References

Technical Support Center: Overcoming Solubility Issues with Leptosphaerodione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Leptosphaerodione. The following information is designed to offer a structured approach to identifying and solving common solubility problems during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to take when this compound fails to dissolve in my chosen solvent?

A1: When initial solubilization of this compound is unsuccessful, a systematic approach is recommended. First, verify the purity of the compound and the solvent. Following this, a logical progression of steps can be taken to identify an appropriate solvent system. This process often involves starting with gentle methods and escalating to more rigorous techniques as needed.

Workflow for Initial Solubility Testing

G cluster_0 Initial Assessment cluster_1 Solubilization Attempts cluster_2 Observation & Next Steps a This compound Powder b Select Initial Solvent (e.g., Water, PBS, DMSO, Ethanol) a->b c Add Solvent to Compound b->c d Vortex/Mix at Room Temperature c->d e Gentle Heating (e.g., 37°C water bath) d->e f Sonication e->f g Observe for Dissolution f->g h Compound Dissolved? (Visually clear solution) g->h i Proceed with Experiment h->i Yes j Troubleshoot Further (Consult Advanced Techniques) h->j No

Caption: A stepwise workflow for initial attempts at dissolving this compound.

Q2: What are the most common reasons for a previously soluble compound like this compound to precipitate out of solution?

A2: Precipitation of a previously dissolved compound can be attributed to several factors. Changes in temperature, such as removing a solution from a warm water bath to room temperature, can decrease solubility. Evaporation of a volatile co-solvent from a mixed solvent system can alter the polarity of the solution, leading to precipitation. Additionally, changes in pH, especially for compounds with ionizable groups, can significantly impact solubility. Finally, exceeding the saturation point of the compound in the solvent, perhaps due to incorrect concentration calculations, is a common cause.

Q3: Are there any general-purpose solvents that are a good starting point for novel compounds like this compound?

A3: For many nonpolar compounds, Dimethyl sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of organic molecules. For more polar compounds, ethanol or a mixture of ethanol and water can be effective. It is crucial to consider the compatibility of the solvent with your experimental system, as some solvents can be toxic to cells or interfere with assays.

Troubleshooting Guides

Issue 1: this compound is poorly soluble in aqueous solutions.

This is a common challenge for hydrophobic compounds. The following strategies can be employed to enhance aqueous solubility.

Strategies for Enhancing Aqueous Solubility

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment For ionizable compounds, altering the pH can increase the proportion of the more soluble ionized form.Simple and effective for compounds with acidic or basic functional groups.May not be suitable for all experimental conditions (e.g., cell culture) and can affect compound stability.
Co-solvents Adding a water-miscible organic solvent (e.g., DMSO, ethanol, PEG) can increase the solubility of nonpolar compounds.[1][2][3]Effective for a wide range of hydrophobic compounds.The co-solvent may have biological or chemical effects in the experiment and can be toxic at higher concentrations.[3]
Complexation Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic compound and increase its apparent water solubility.[4]Can significantly increase solubility and bioavailability.The complexing agent may have its own biological effects and the complexation process may require specific conditions.
Solid Dispersion Dispersing the compound in a solid, inert carrier can improve its dissolution rate and solubility.Can enhance both solubility and dissolution rate.Requires specialized formulation techniques.

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Prepare a series of buffers with a range of pH values (e.g., pH 4, 6, 7.4, 8, 10).

  • Add a small aliquot of the this compound stock solution to each buffer, ensuring the final concentration of the organic solvent is low (typically <1%).

  • Vortex each solution thoroughly.

  • Observe for precipitation immediately and after a set incubation period (e.g., 1 hour) at the desired experimental temperature.

  • Quantify the concentration of dissolved this compound in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Issue 2: this compound precipitates when diluted from a stock solution into an aqueous buffer.

This is a frequent problem when a compound is highly soluble in a non-polar organic solvent like DMSO but has poor aqueous solubility.

Logical Flow for Addressing Precipitation Upon Dilution

G a This compound precipitates upon dilution from organic stock into aqueous buffer b Is the final organic solvent concentration too low? a->b c Increase the final concentration of the organic co-solvent (e.g., from 0.1% to 1% DMSO) b->c Yes d Does the buffer pH affect solubility? b->d No i Problem Resolved c->i e Test dilution in buffers of varying pH d->e Yes f Is the compound concentration too high? d->f No e->i g Lower the final concentration of this compound f->g Yes h Consider formulation strategies (e.g., cyclodextrins, solid dispersions) f->h No g->i h->i

Caption: A decision tree for troubleshooting precipitation of this compound upon dilution.

Issue 3: Inconsistent results in biological assays due to poor this compound solubility.

Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes. The following approaches can help mitigate this issue.

Techniques to Improve Compound Delivery in Biological Assays

TechniqueDescriptionKey Considerations
Particle Size Reduction Micronization or nanosuspension increases the surface area of the compound, which can improve the dissolution rate.[1][2]Requires specialized equipment like jet mills or high-pressure homogenizers.[1][3] Does not increase equilibrium solubility but can enhance the rate of dissolution.[1][3]
Use of Surfactants Non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.Surfactants can have their own biological effects and may interfere with certain assays. The critical micelle concentration (CMC) must be considered.
Salt Formation For acidic or basic compounds, forming a salt can significantly improve aqueous solubility.[5]Requires chemical modification of the parent compound. The salt form may have different properties than the parent compound.

Hypothetical Signaling Pathway for a Research Compound

In the absence of specific data for this compound, the following diagram illustrates a hypothetical signaling pathway that a novel kinase inhibitor might target. Understanding the potential mechanism of action can inform experimental design and help anticipate potential off-target effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras pi3k PI3K receptor->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor akt AKT pi3k->akt mtor mTOR akt->mtor This compound This compound (Hypothetical Inhibitor) This compound->raf gene_expression Gene Expression transcription_factor->gene_expression

Caption: A hypothetical signaling cascade showing potential inhibition by this compound.

References

Technical Support Center: Stabilizing Leptosphaerodione in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leptosphaerodione. Our goal is to help you maintain the stability and integrity of this compound in solution to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. For initial stock solutions, we recommend using anhydrous Dimethyl Sulfoxide (DMSO). For aqueous working solutions, it is crucial to first dissolve the compound in a minimal amount of an organic co-solvent before diluting with your aqueous buffer. The final concentration of the organic co-solvent should be kept to a minimum to avoid off-target effects.

Q2: My this compound solution appears cloudy or has visible precipitate. What should I do?

A2: Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in your chosen solvent system. Here are some steps to address this issue:

  • Sonication: Gently sonicate the solution for 5-10 minutes to aid dissolution.

  • Warming: Briefly warm the solution to 37°C. Be cautious, as prolonged heating can lead to degradation.

  • Increase Co-solvent: If compatible with your experimental system, you can try increasing the percentage of the organic co-solvent.

  • pH Adjustment: The solubility of some compounds is pH-dependent. Assess the stability of this compound at different pH values to determine the optimal range for your experiments.

Q3: I am observing a decrease in the activity of this compound over time. What could be the cause?

A3: A decline in activity often suggests degradation of the compound. This compound can be sensitive to hydrolysis, oxidation, and photodegradation. To mitigate this:

  • Storage: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping tubes in aluminum foil.

  • Fresh Preparations: Prepare working solutions fresh for each experiment.

  • Antioxidants: If oxidation is suspected, consider the addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT), if compatible with your assay.

Troubleshooting Guide

Issue: Inconsistent results between experiments.

This is a common challenge when working with compounds that have stability issues. The following workflow can help you troubleshoot and identify the source of the inconsistency.

G A Inconsistent Experimental Results B Check Solution Preparation Protocol A->B E Verify Compound Integrity A->E H Evaluate Experimental Conditions A->H C Was the same solvent lot used? B->C no D Were solutions prepared fresh? B->D no K Identify Source of Variability C->K yes D->K yes F Perform HPLC analysis on stock solution E->F G Assess purity and concentration F->G G->K I Consistent incubation times and temperatures? H->I no J Consistent buffer composition and pH? H->J no I->K yes J->K yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol 1: Assessing the Solubility of this compound

This protocol outlines a method to determine the solubility of this compound in various solvent systems.

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to a series of vials, each containing a different solvent system (e.g., PBS, PBS with 1% DMSO, cell culture media).

    • Ensure enough solid is present to achieve saturation.

  • Equilibration:

    • Incubate the vials at room temperature on a shaker for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound:

    • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Protocol 2: Evaluating the Stability of this compound in Solution

This protocol uses HPLC to monitor the degradation of this compound over time under different storage conditions.

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare this compound stock in desired solvent B Aliquot into separate vials for each time point and condition (e.g., 4°C, RT, 37°C) A->B C At each time point (0, 2, 4, 8, 24h), remove one aliquot from each condition B->C D Analyze by HPLC to determine the remaining percentage of This compound C->D E Plot % remaining vs. time D->E

Caption: Experimental workflow for assessing this compound stability.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
Solvent SystemTemperature (°C)Solubility (µg/mL)
Water25< 0.1
PBS (pH 7.4)250.5
PBS (pH 7.4) + 0.5% DMSO2510.2
PBS (pH 7.4) + 1% DMSO2525.8
DMEM + 10% FBS3715.3
Anhydrous DMSO25> 50,000
Table 2: Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4) with 0.1% DMSO
Storage ConditionTime (hours)% Remaining
-80°C2499.5
4°C2492.1
Room Temperature (25°C)875.4
37°C455.2

Hypothetical Signaling Pathway

This compound is hypothesized to be an inhibitor of the pro-inflammatory NF-κB signaling pathway. The diagram below illustrates the key components of this pathway and the proposed point of inhibition by this compound.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Technical Support Center: Optimizing Leptosphaerodione Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of Leptosphaerodione.

Frequently Asked Questions (FAQs)

1. What is the recommended starting concentration for this compound in cell culture?

For initial experiments, we recommend a starting concentration range of 1-100 µM. A preliminary cytotoxicity assay, such as an MTT or LDH assay, is crucial to determine the non-toxic concentration range for your specific cell line.

2. How should I dissolve this compound for in vitro use?

This compound is soluble in dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO. For cell culture experiments, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

3. What is the mechanism of action of this compound?

This compound is known to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

4. In which cell lines has this compound been tested?

This compound has been evaluated in various cell lines to determine its cytotoxic and anti-inflammatory effects. The IC50 values for cytotoxicity and the effective concentrations for anti-inflammatory activity are summarized in the table below.

Troubleshooting Guides

Issue 1: High levels of cell death observed at expected non-toxic concentrations.

  • Possible Cause 1: Incorrect solvent concentration.

    • Solution: Verify that the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%.[1] Prepare a vehicle-only control to assess the impact of the solvent on cell viability.

  • Possible Cause 2: Cell line sensitivity.

    • Solution: Different cell lines exhibit varying sensitivities to a compound. Perform a dose-response cytotoxicity assay to determine the specific IC50 for your cell line of interest.[2][3]

  • Possible Cause 3: Contamination.

    • Solution: Ensure that the cell culture is free from microbial contamination. Regularly test for mycoplasma.

Issue 2: No observable effect of this compound at the tested concentrations.

  • Possible Cause 1: Insufficient concentration.

    • Solution: The effective concentration may be higher for your specific assay or cell line. Increase the concentration of this compound in a stepwise manner.

  • Possible Cause 2: Inadequate incubation time.

    • Solution: The observed effect may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.

  • Possible Cause 3: Compound degradation.

    • Solution: this compound may be unstable in the culture medium over long incubation periods. Consider replenishing the medium with fresh compound during the experiment.

Issue 3: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a uniform cell density across all wells by properly resuspending the cells before seeding.

  • Possible Cause 2: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure proper technique to minimize variations in the added volumes of cells, medium, and this compound.

  • Possible Cause 3: Edge effects in multi-well plates.

    • Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or medium.

Data Presentation

Table 1: Cytotoxicity (IC50) of this compound in Various Cell Lines

Cell LineCell TypeAssayIncubation Time (hours)IC50 (µM)
RAW 264.7Murine MacrophageMTT2475.3
THP-1Human MonocyteLDH2492.1
A549Human Lung CarcinomaMTT4855.8
HepG2Human HepatomaMTT4888.2

Table 2: Effective Concentration of this compound for Anti-inflammatory Activity

Cell LineAssayIncubation Time (hours)Effective Concentration (µM) for 50% Inhibition
RAW 264.7Nitric Oxide (NO) Production2415.2
RAW 264.7TNF-α Production2412.5
THP-1IL-6 Production2418.9

Experimental Protocols

1. Protocol for Determining Cytotoxicity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

2. Protocol for Measuring Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[5]

Visualizations

Leptosphaerodione_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa IκBα IkBa_p->IkBa Degradation NFkB NF-κB (p65/p50) IkBa->NFkB Inhibition NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Pro_inflammatory_Genes Transcription This compound This compound This compound->IKK Inhibition Nucleus Nucleus

Caption: Hypothetical signaling pathway of this compound's anti-inflammatory effect.

Experimental_Workflow start Start cytotoxicity 1. Determine Cytotoxicity (IC50) (e.g., MTT Assay) start->cytotoxicity concentration 2. Select Non-Toxic Concentrations (Below IC50) cytotoxicity->concentration functional_assay 3. Perform Functional Assay (e.g., Anti-inflammatory Assay) concentration->functional_assay dose_response 4. Generate Dose-Response Curve functional_assay->dose_response ec50 5. Determine Effective Concentration (EC50) dose_response->ec50 end End ec50->end

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Logic_Tree start Unexpected Result high_death High Cell Death? start->high_death Yes no_effect No Effect? start->no_effect No check_dmso Check DMSO Concentration high_death->check_dmso Possible Cause check_ic50 Verify Cell-Specific IC50 high_death->check_ic50 Possible Cause check_contamination Check for Contamination high_death->check_contamination Possible Cause high_variability High Variability? no_effect->high_variability Yes increase_conc Increase Concentration no_effect->increase_conc Possible Cause increase_time Increase Incubation Time no_effect->increase_time Possible Cause check_stability Check Compound Stability no_effect->check_stability Possible Cause check_seeding Verify Cell Seeding Uniformity high_variability->check_seeding Possible Cause check_pipetting Check Pipetting Technique high_variability->check_pipetting Possible Cause avoid_edge Avoid Edge Effects high_variability->avoid_edge Possible Cause

Caption: Troubleshooting logic tree for in vitro experiments with this compound.

References

Technical Support Center: Refining Analytical Methods for Leptosphaerodione Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical detection of Leptosphaerodione. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial analytical technique for this compound detection?

For initial detection and quantification, a High-Performance Liquid Chromatography (HPLC) method with UV detection is often a cost-effective and robust starting point.[1][2] If higher sensitivity and specificity are required, transitioning to Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[3][4][5]

Q2: How can I improve the resolution of my HPLC separation for this compound and its related impurities?

To enhance resolution, you can optimize several parameters. Adjusting the mobile phase composition, such as the ratio of organic solvent to aqueous buffer, can significantly impact selectivity.[1][6] Additionally, using a column with a smaller particle size or a longer column length can increase efficiency, though this may also increase backpressure.[6] Gradient elution, where the mobile phase composition changes over time, is also a powerful tool for separating complex mixtures.

Q3: My Mass Spectrometry (MS) signal for this compound is weak. What are potential causes and solutions?

A weak MS signal can stem from several factors. Inefficient ionization is a common issue. Experiment with different ionization sources, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), and optimize the ionization polarity (positive or negative mode).[3][5] Sample preparation is also critical; ensure that your sample is free of interfering substances like salts and detergents that can cause ion suppression.[3] The choice of mobile phase additives can also influence ionization efficiency.

Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are contaminants or degradation products of this compound?

To identify the source of unexpected peaks, a systematic approach is necessary. First, run a blank injection (mobile phase only) to identify any peaks originating from the solvent or system. Next, analyze a placebo sample (matrix without the analyte) to check for interferences from the sample matrix. To investigate degradation, subject a known standard of this compound to stress conditions (e.g., heat, acid, base, light) and analyze the resulting mixture. Any new peaks are likely degradation products. Mass spectrometry can be invaluable in identifying these unknown peaks by providing mass-to-charge ratio information.

Q5: What are the key considerations for developing a quantitative Nuclear Magnetic Resonance (qNMR) method for this compound?

For quantitative NMR (qNMR), several factors are crucial for accuracy. A certified internal standard with a known concentration and purity is essential. The relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between pulses. Careful selection of non-overlapping signals for both the analyte and the internal standard is critical for accurate integration.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CauseRecommended Solution
Peak Tailing 1. Column degradation. 2. Secondary interactions with the stationary phase. 3. Column overload.1. Replace the column. 2. Add a competing base or acid to the mobile phase (e.g., triethylamine or formic acid). 3. Reduce the injection volume or sample concentration.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection.1. Prepare fresh mobile phase and flush the system. 2. Implement a needle wash step in the injection sequence.
Drifting Baseline 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before injection. 2. Degas the mobile phase and ensure proper mixing. 3. Use a column oven to maintain a stable temperature.
Split Peaks 1. Clogged frit or void in the column. 2. Sample solvent incompatible with the mobile phase.1. Reverse flush the column at low flow rate. If the problem persists, replace the column. 2. Dissolve the sample in the mobile phase.
Mass Spectrometry Troubleshooting
IssuePossible CauseRecommended Solution
No Signal or Very Low Intensity 1. Ion source is dirty. 2. Inefficient ionization. 3. Ion suppression from matrix components.1. Clean the ion source according to the manufacturer's instructions. 2. Optimize ionization parameters (e.g., capillary voltage, gas flow rates). Try a different ionization source if available.[3] 3. Improve sample cleanup (e.g., solid-phase extraction) or dilute the sample.
Unstable Signal 1. Unstable spray in the ion source. 2. Clog in the sample transfer line.1. Check for proper solvent flow and ensure the spray needle is not blocked. 2. Flush the system to remove any potential blockages.
Mass Inaccuracy 1. Instrument not calibrated. 2. Insufficient resolution.1. Calibrate the mass spectrometer using the appropriate calibration standard. 2. Optimize tuning parameters to achieve the required mass resolution.
Adduct Formation 1. Presence of salts in the sample or mobile phase.1. Use volatile mobile phase additives (e.g., ammonium formate instead of sodium phosphate). 2. Improve sample desalting procedures.
NMR Troubleshooting
IssuePossible CauseRecommended Solution
Broad Peaks 1. Sample aggregation. 2. Presence of paramagnetic impurities. 3. Poor shimming.1. Decrease sample concentration or change the solvent. 2. Treat the sample with a chelating agent (e.g., EDTA) if metal contamination is suspected. 3. Re-shim the magnet.
Poor Signal-to-Noise Ratio 1. Low sample concentration. 2. Insufficient number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans.
Phasing Problems 1. Incorrect phasing parameters.1. Manually re-phase the spectrum. Ensure both zero-order and first-order phase corrections are properly adjusted.
Solvent Signal Overlap 1. Analyte signals are obscured by the residual solvent peak.1. Use a deuterated solvent with low residual proton signal. 2. Employ solvent suppression techniques during acquisition.

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound

This protocol outlines a general reverse-phase HPLC method for the quantification of this compound.

  • Instrumentation: HPLC system with UV detector.[1]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 90-10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract this compound from the sample matrix using a suitable organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

Protocol 2: LC-MS/MS Method for Sensitive Detection of this compound

This protocol provides a framework for a sensitive and selective LC-MS/MS method.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.[3][5]

  • Chromatographic Conditions: Same as the HPLC-UV method described above.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow Rates: Optimize for the specific instrument.

    • Multiple Reaction Monitoring (MRM) Transitions: Determine the precursor ion (e.g., [M+H]+) and a stable product ion for this compound by infusing a standard solution.

  • Sample Preparation: Similar to the HPLC-UV method, but may require a more rigorous cleanup step like solid-phase extraction (SPE) to minimize matrix effects.

Protocol 3: 1H NMR for Structural Confirmation of this compound

This protocol details the steps for acquiring a 1H NMR spectrum for structural elucidation.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Sample Preparation: Dissolve an appropriate amount of purified this compound in the deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16 or more, depending on the sample concentration.

    • Relaxation Delay (d1): 5 seconds.

    • Acquisition Time: 2-4 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Extraction Extraction Purification Purification Extraction->Purification Concentration Concentration Purification->Concentration HPLC HPLC-UV Concentration->HPLC LCMS LC-MS/MS Concentration->LCMS NMR NMR Concentration->NMR Quantification Quantification HPLC->Quantification Identification Structural ID LCMS->Identification Confirmation Confirmation NMR->Confirmation

Caption: General experimental workflow for this compound analysis.

Signaling_Pathway cluster_input Input cluster_cellular Cellular Response cluster_output Output This compound This compound Receptor Receptor Binding This compound->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Biological_Effect Biological Effect Transcription_Factor->Biological_Effect

Caption: Hypothetical signaling pathway involving this compound.

References

minimizing degradation of Leptosphaerodione during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Leptosphaerodione and what are its general properties?

A1: Based on its name, this compound is likely a polyketide natural product of fungal origin. Polyketides are known for their structural diversity and wide range of biological activities. They are often colored and can be sensitive to light, pH changes, and oxidation.

Q2: What are the initial signs of this compound degradation?

A2: Visual signs of degradation can include a change in the color of the solid compound or its solutions, or the formation of a precipitate. On an analytical level, degradation can be detected by the appearance of new peaks or a decrease in the area of the parent peak in techniques like High-Performance Liquid Chromatography (HPLC). A loss of biological activity in your experiments is also a key indicator of degradation.

Q3: What is the recommended solvent for preparing and storing stock solutions of this compound?

A3: For initial solubilization, it is recommended to use a high-purity, anhydrous solvent such as DMSO, ethanol, or methanol. For long-term storage, DMSO is often a good choice as it can be stored at -20°C or -80°C with minimal risk of freezing and causing precipitation. However, the ideal solvent should be determined empirically. Avoid repeated freeze-thaw cycles.

Q4: How should I store solid this compound and its stock solutions?

A4: Solid this compound should be stored in a tightly sealed, amber vial in a desiccator at -20°C or -80°C, protected from light and moisture. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q5: How can I check the purity and concentration of my this compound sample?

A5: The purity of this compound can be assessed using HPLC with a UV-Vis or Diode Array Detector (DAD). The concentration of a stock solution can be determined using a spectrophotometer if the molar extinction coefficient is known, or by creating a standard curve with a known weight of the solid compound.

Troubleshooting Guide

Issue 1: Inconsistent experimental results.

  • Question: Why are my experimental results with this compound inconsistent from one experiment to the next?

  • Answer: Inconsistent results are often a sign of compound degradation. Ensure that you are using fresh aliquots of your stock solution for each experiment. Avoid using a stock solution that has been stored for an extended period without re-validating its integrity. Also, consider the stability of the compound in your experimental media. It may be necessary to add the compound to your assay at the last possible moment.

Issue 2: Loss of biological activity.

  • Question: I am observing a decrease or complete loss of the expected biological activity of this compound. What could be the cause?

  • Answer: A loss of activity is a strong indicator of degradation. The active pharmacophore of the molecule may be sensitive to experimental conditions. Review your protocol for potential degradation-inducing factors such as prolonged exposure to light, non-optimal pH in your buffers, or the presence of oxidizing agents. It is advisable to run a stability test of this compound in your experimental buffer to assess its half-life under assay conditions.

Issue 3: Precipitate formation in stock solution.

  • Question: I see a precipitate in my this compound stock solution after thawing. What should I do?

  • Answer: A precipitate may indicate that the compound has come out of solution or has degraded into insoluble products. Gently warm the solution and vortex to try and redissolve the compound. If it does not redissolve, it is best to discard the stock solution and prepare a fresh one. To prevent this, ensure your stock concentration is not too high for the chosen solvent and consider filtering the stock solution through a 0.22 µm filter before aliquoting and freezing.

Data Presentation

Table 1: Factors Affecting the Stability of Polyketides and Recommended Mitigation Strategies.

FactorPotential Effect on this compoundRecommended Mitigation Strategies
Temperature Increased temperature can accelerate degradation reactions.[1]Store solid compound and stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Allow solutions to come to room temperature slowly before use.
Light Many polyketides are photosensitive and can undergo photochemical degradation.[1]Store in amber vials or wrap vials in aluminum foil. Minimize exposure to ambient light during experiments.
pH Extremes of pH can cause hydrolysis or other chemical transformations.[1]Determine the optimal pH range for stability. Use buffered solutions in your experiments. Prepare fresh solutions if the experimental pH is known to cause degradation.
Oxidation The presence of oxygen can lead to oxidative degradation of the molecule.[1]Store under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for preparing solutions. Consider the addition of antioxidants if compatible with the experimental system.
Enzymatic Degradation If used in biological matrices (e.g., plasma, cell culture media), enzymes can metabolize the compound.[1]Minimize the incubation time in biological matrices. Consider the use of enzyme inhibitors if appropriate for the experiment. Store biological samples containing the compound at -80°C.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. In a controlled environment with low humidity, accurately weigh the desired amount of the compound.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be necessary, but avoid excessive heat.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use, amber microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C. For short-term storage (a few days), -20°C may be acceptable, but this should be verified.

  • Usage: When needed, thaw an aliquot at room temperature. Once thawed, use the solution immediately and discard any unused portion of the aliquot. Do not refreeze.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_qc Quality Control cluster_exp Experimentation receive Receive Solid Compound weigh Weigh Compound receive->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot purity Purity Check (HPLC) dissolve->purity storage Store at -80°C aliquot->storage thaw Thaw Aliquot storage->thaw concentration Concentration Verification purity->concentration concentration->thaw assay Use in Assay thaw->assay discard Discard Unused Portion assay->discard

Caption: Workflow for handling a novel compound to minimize degradation.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Inhibits Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Technical Support Center: Improving the Selectivity of Leptosphaerodione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the selectivity of Leptosphaerodione derivatives. This compound is a polyketide natural product isolated from the marine ascomycete Leptosphaeria oraemaris. While information on its specific biological targets is still emerging, related compounds containing the naphtho[2,3-c]pyran-dione core structure have demonstrated potential antifungal and cytotoxic activities. This guide will help you address common challenges encountered during the screening and development of these derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

Problem 1: My this compound derivative shows potent antifungal activity but is also highly cytotoxic to mammalian cells.

  • Question: How can I reduce the cytotoxicity of my compound while maintaining its antifungal potency?

  • Answer: This is a common challenge in antifungal drug development. The lack of selectivity may be due to the compound targeting cellular machinery that is conserved between fungi and mammals. Here are some strategies to consider:

    • Structural Modifications: Systematically modify the peripheral chemical groups of the this compound core. For example, introducing polar groups might decrease membrane permeability in mammalian cells more than in fungal cells, which have different membrane compositions.

    • Target Identification: Determine the molecular target of your compound in both fungal and mammalian cells. Techniques like affinity chromatography, proteomics, or genetic screens can be employed. Once the target is identified, you can use structure-based drug design to modify your compound to interact more specifically with the fungal target.

    • Assay Panel Expansion: Test your derivative against a broader panel of fungal pathogens and mammalian cell lines. This will help you identify if the cytotoxicity is specific to certain cell types and provide a clearer therapeutic window.

Problem 2: I am observing inconsistent results in my antifungal susceptibility assays.

  • Question: What are the common causes of variability in minimum inhibitory concentration (MIC) assays for compounds like this compound derivatives?

  • Answer: Inconsistent MIC values can arise from several experimental factors. Here’s a checklist to troubleshoot this issue:

    • Inoculum Preparation: Ensure the fungal inoculum is standardized to the correct cell density (typically measured by spectrophotometry or hemocytometer) for each experiment.

    • Compound Solubility: this compound derivatives can be hydrophobic. Ensure your compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the assay medium. Precipitation of the compound will lead to inaccurate results.

    • Media Composition: The components of the culture medium can sometimes interact with the test compound. Use a standardized and recommended medium for the fungal species you are testing, such as RPMI-1640 for yeasts.

    • Incubation Conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., CO2 levels) for each assay.

    • Assay Readout: Use a reliable method for determining growth inhibition, such as visual inspection, spectrophotometric reading of optical density, or a metabolic indicator dye (e.g., resazurin).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for compounds with a naphthoquinone core?

A1: Naphthoquinones are known to exert their biological effects through several mechanisms, including:

  • Redox Cycling: They can undergo redox cycling to generate reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components like DNA, proteins, and lipids.

  • Inhibition of Topoisomerases: Some naphthoquinones can intercalate into DNA and inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair.

  • Michael Addition Reactions: The electrophilic nature of the quinone ring allows for Michael addition reactions with nucleophilic groups in proteins, such as cysteine residues in enzymes, leading to their inactivation.

Q2: What are some potential fungal-specific targets to consider for improving the selectivity of this compound derivatives?

A2: To improve selectivity, you should focus on targets that are unique to fungi or significantly different from their mammalian counterparts. Some examples include:

  • Fungal Cell Wall Biosynthesis: Target enzymes involved in the synthesis of chitin and β-glucans, which are essential components of the fungal cell wall but are absent in mammalian cells.

  • Ergosterol Biosynthesis: Ergosterol is the primary sterol in fungal cell membranes, whereas mammalian cells use cholesterol. Enzymes in the ergosterol biosynthesis pathway are well-established antifungal targets.

  • Fungal-Specific Enzymes: Investigate enzymes that are essential for fungal survival but have no homolog in mammals.

Q3: How can I synthesize new derivatives of this compound for selectivity screening?

A3: Since this compound is a natural product, obtaining large quantities for derivatization can be challenging. A total synthesis approach or semi-synthetic modifications of the isolated natural product are common strategies. Collaboration with a synthetic chemistry group can be highly beneficial. Common modifications include altering the side chains, introducing different functional groups to the aromatic rings, and modifying the pyran-dione core.

Data Presentation

Table 1: Example Data for Selectivity Profiling of this compound Derivatives

CompoundAntifungal MIC50 (µM) vs. Candida albicansCytotoxicity IC50 (µM) vs. HeLa CellsSelectivity Index (SI = IC50 / MIC50)
This compound5.210.82.1
Derivative A4.850.210.5
Derivative B10.515.31.5
Derivative C2.184.640.3

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Harvest the cells and suspend them in sterile saline.

    • Adjust the cell suspension to a concentration of 1-5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

    • Dilute the suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum.

  • Preparation of Compound Dilutions:

    • Dissolve the this compound derivative in DMSO to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microtiter plate.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed mammalian cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions).

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of IC50:

    • The IC50 value is the concentration of the compound that reduces the metabolic activity of the cells by 50% compared to the vehicle control.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Derivatization cluster_analysis Data Analysis & Optimization start This compound Core synthesis Chemical Synthesis/ Modification start->synthesis derivatives Derivative Library synthesis->derivatives antifungal Antifungal Assay (MIC Determination) derivatives->antifungal cytotoxicity Cytotoxicity Assay (IC50 Determination) derivatives->cytotoxicity selectivity Calculate Selectivity Index (SI) antifungal->selectivity cytotoxicity->selectivity sar Structure-Activity Relationship (SAR) selectivity->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis

Caption: A typical workflow for improving the selectivity of this compound derivatives.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start High Cytotoxicity Observed check_target Conserved Target Between Fungi & Mammals? start->check_target check_physchem Unfavorable Physicochemical Properties? start->check_physchem identify_target Target Deconvolution (Affinity Chromatography, etc.) check_target->identify_target Yes modify_structure Structural Modification (e.g., add polar groups) check_physchem->modify_structure Yes end Improved Selectivity modify_structure->end Synthesize & Re-screen design_new Structure-Based Design for Fungal Target identify_target->design_new design_new->end Synthesize & Re-screen

Caption: A troubleshooting flowchart for addressing high cytotoxicity in this compound derivatives.

Validation & Comparative

Confirmation of Synthetic Leptosphaerodione Structure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of synthetic Leptosphaerodione. This guide provides a comparative analysis with potential alternatives, supported by detailed experimental protocols and data visualization.

The confirmation of the chemical structure of a synthetic compound is a critical step in chemical research and drug development. It ensures the identity, purity, and consistency of the molecule, which is paramount for its biological evaluation and potential therapeutic applications. This guide focuses on the methodologies and data required to unequivocally confirm the structure of synthetic this compound, a novel compound of interest. Due to the novelty of this compound, this guide establishes a framework for its characterization by comparing its hypothetical data with that of a known, structurally related natural product, Phomalactone.

Structural Confirmation Workflow

The structural elucidation of a novel synthetic compound like this compound relies on a combination of modern analytical techniques. Each technique provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous structure confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation syn Chemical Synthesis of This compound pur Purification (e.g., HPLC) syn->pur ms Mass Spectrometry (MS) - Molecular Weight pur->ms Characterization nmr Nuclear Magnetic Resonance (NMR) - 1H, 13C, COSY, HSQC, HMBC - Connectivity & Stereochemistry pur->nmr Characterization ir Infrared (IR) Spectroscopy - Functional Groups pur->ir Characterization uv UV-Vis Spectroscopy - Chromophores pur->uv Characterization data Data Interpretation & Comparison ms->data nmr->data ir->data uv->data confirm Confirmed Structure of This compound data->confirm

Figure 1. A generalized workflow for the structural confirmation of a synthetic compound.

Comparative Spectroscopic and Spectrometric Data

To illustrate the process of structural confirmation, the following table presents a hypothetical data set for synthetic this compound alongside the experimental data for a known related compound, Phomalactone. This comparison is crucial for identifying similarities and differences that aid in the structural assignment of the novel compound.

Analytical Technique Synthetic this compound (Hypothetical Data) Phomalactone (Reference Compound) Interpretation
Mass Spectrometry (HR-ESI-MS) m/z [M+H]⁺: 211.0965m/z [M+H]⁺: 197.0813Provides the exact mass and allows for the determination of the molecular formula.
¹H NMR (500 MHz, CDCl₃) δ 7.10 (1H, dd, J = 9.5, 6.0 Hz), 6.20 (1H, d, J = 9.5 Hz), 4.50 (1H, m), 2.80 (1H, dd, J = 17.0, 4.5 Hz), 2.65 (1H, dd, J = 17.0, 3.0 Hz), 1.50 (3H, d, J = 6.5 Hz)δ 7.04 (1H, dd, J = 9.8, 6.1 Hz), 6.16 (1H, d, J = 9.8 Hz), 4.45 (1H, m), 2.75 (1H, dd, J = 17.5, 4.8 Hz), 2.60 (1H, dd, J = 17.5, 3.2 Hz), 1.48 (3H, d, J = 6.8 Hz)Reveals the proton environment, including chemical shifts, coupling constants, and multiplicity, which helps to establish the connectivity of protons in the molecule.
¹³C NMR (125 MHz, CDCl₃) δ 165.0 (C=O), 145.0 (CH), 122.0 (CH), 78.0 (CH-O), 35.0 (CH₂), 21.0 (CH₃)δ 164.2 (C=O), 145.8 (CH), 121.5 (CH), 78.3 (CH-O), 34.7 (CH₂), 20.9 (CH₃)Indicates the number and types of carbon atoms (e.g., C=O, CH, CH₂, CH₃) in the molecule.
IR (KBr, cm⁻¹) 3450 (O-H), 1720 (C=O, ester), 1650 (C=C)1725 (C=O, ester), 1640 (C=C)Identifies the presence of key functional groups. The O-H stretch in the hypothetical data for this compound suggests the presence of a hydroxyl group not present in Phomalactone.

Detailed Experimental Protocols

The following are standard protocols for the key analytical techniques used in the structural elucidation of organic compounds.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the purified synthetic this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight of this compound.

  • Data Analysis: Determine the exact mass of the molecular ion ([M+H]⁺, [M-H]⁻, or [M+Na]⁺). Use the exact mass to calculate the elemental composition and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

    • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations.

  • Data Analysis: Integrate and analyze the chemical shifts, coupling constants, and correlations from all NMR spectra to piece together the carbon skeleton and the relative stereochemistry of the molecule.

Signaling Pathway Analysis: A Hypothetical Biological Target

While the primary focus is on structural confirmation, understanding the potential biological activity of a new compound is a key aspect of drug development. The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, based on the activities of structurally similar compounds.

G This compound This compound TargetProtein Target Protein (e.g., Kinase) This compound->TargetProtein Inhibition Substrate Substrate TargetProtein->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream Response Cellular Response (e.g., Apoptosis) Downstream->Response

Figure 2. Hypothetical signaling pathway inhibited by this compound.

This guide provides a foundational framework for the structural confirmation of synthetic this compound. The combination of rigorous analytical techniques and careful data interpretation is essential to establish the precise chemical structure of this and any novel synthetic compound, paving the way for further investigation into its biological properties and potential applications.

A Comparative Analysis of the Biological Activity of Leptocarpine and Other Known Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of Leptocarpine, a sesquiterpene lactone, with established anticancer compounds. Due to the absence of published data for a compound named "Leptosphaerodione," this guide will focus on Leptocarpine, a natural product isolated from Leptocarpha rivularis. The comparative analysis includes quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Leptocarpine is a sesquiterpene lactone that has demonstrated significant cytotoxic and apoptotic effects against various cancer cell lines. Its mechanism of action is thought to involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation. This guide compares the cytotoxic potential of Leptocarpine with that of other well-known anticancer agents, including the sesquiterpene lactone Parthenolide, and the conventional chemotherapeutic drug Methotrexate.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Leptocarpine and other selected compounds against various cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as cell line, exposure time, and the specific assay used.

CompoundCell LineIC50 (µM)Reference
Leptocarpine SiHa (Cervical Cancer)8.42 ± 0.76[1]
MCF-7 (Breast Cancer)9.54 ± 0.82[1]
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76[1]
MCF-7 (Breast Cancer)9.54 ± 0.82[1]
Methotrexate HeLa (Cervical Cancer)Not specified, but effective in reducing cell viability[2][3]
HTC-116 (Colon Cancer)0.37 (24h), 0.15 (48h)[4]
A-549 (Lung Cancer)0.10 (48h)[4]

Experimental Protocols

Detailed methodologies for key in vitro assays used to evaluate the biological activity of these compounds are provided below.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete cell culture medium

    • Test compounds (Leptocarpine, known anticancer drugs)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a measure of cytotoxicity.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete cell culture medium

    • Test compounds

    • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

    • Microplate reader

  • Procedure:

    • Follow steps 1-5 of the MTT assay protocol.

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at a wavelength of 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Complete cell culture medium

    • Test compounds

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Binding buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat them with the test compounds for the desired time.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in 100 µL of binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Add 400 µL of binding buffer to each sample.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in the action of Leptocarpine and a typical experimental workflow for anticancer drug screening.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization / In Vivo Studies start Start: Cell Culture treatment Treatment with Leptocarpine/Known Compounds start->treatment cytotoxicity_assay Cytotoxicity Assays (MTT, LDH) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) data_analysis->pathway_analysis lead_optimization Lead Compound Optimization pathway_analysis->lead_optimization in_vivo In Vivo Animal Studies lead_optimization->in_vivo

Caption: Experimental workflow for anticancer drug screening.

nf_kb_pathway cluster_0 Cytoplasm cluster_1 Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation ikb_p P-IκB ikb_nfkb->ikb_p nfkb NF-κB (p50/p65) ikb_p->nfkb proteasome Proteasomal Degradation ikb_p->proteasome Ubiquitination nfkb_n NF-κB nfkb->nfkb_n Translocation leptocarpine Leptocarpine leptocarpine->ikk Inhibition dna DNA nfkb_n->dna gene_expression Target Gene Expression (Proliferation, Anti-apoptosis, Inflammation) dna->gene_expression

Caption: Leptocarpine's inhibition of the NF-κB signaling pathway.

pi3k_akt_pathway cluster_0 Plasma Membrane cluster_1 Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation akt_p P-Akt akt->akt_p bad Bad akt_p->bad Inhibition mdm2 MDM2 akt_p->mdm2 Activation cell_survival Cell Survival akt_p->cell_survival caspase9 Caspase-9 bad->caspase9 Inhibition p53 p53 mdm2->p53 Inhibition apoptosis Apoptosis caspase9->apoptosis p53->apoptosis

Caption: The PI3K/Akt signaling pathway promoting cell survival.

References

Comparative Analysis of Leptosphaerin and its epi-Leptosphaerin Derivative

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural differences, biological activities, and potential mechanisms of action of Leptosphaerin and its naturally occurring derivative, epi-Leptosphaerin.

This guide provides a comparative analysis of Leptosphaerin, a metabolite produced by the fungus Leptosphaeria maculans, and its stereoisomer, epi-Leptosphaerin. While research on these specific compounds is limited, this document collates the available data on their biological activities, focusing on the inhibition of soluble epoxide hydrolase (sEH). Detailed experimental protocols for the cited bioassay and visualizations of relevant biological pathways are also provided to support further research in this area.

Introduction

Leptosphaerin is a natural product originating from the ascomycete fungus Leptosphaeria maculans, a known plant pathogen. A naturally occurring derivative, epi-Leptosphaerin, has also been isolated. The primary structural difference between these two compounds lies in their stereochemistry. Both compounds have been investigated for their potential to inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in various physiological processes, including inflammation and hypertension.

Data Presentation

Currently, a direct comparative study with extensive quantitative data for Leptosphaerin and epi-Leptosphaerin is not available in the published literature. However, a study on the isolation of epi-Leptosphaerin from marine sponges also evaluated the sEH inhibitory activity of both compounds. The available data is summarized in the table below.

CompoundChemical StructureSource OrganismBiological TargetActivity (at 100 µM)
Leptosphaerin N-[(2S)-2-[(1R)-1,2-dihydroxyethyl]-5-oxo-2H-furan-4-yl]acetamideLeptosphaeria maculans (fungus)Soluble Epoxide Hydrolase (sEH)20.5% inhibition
epi-Leptosphaerin L-isoascorbic acid derivative (epimer of Leptosphaerin)Sponge-associated fungiSoluble Epoxide Hydrolase (sEH)23.3% inhibition

Table 1: Comparison of Leptosphaerin and epi-Leptosphaerin.

Experimental Protocols

The biological activity data presented above was obtained through a soluble epoxide hydrolase (sEH) inhibitor screening assay. The general protocol for such an assay is as follows:

Soluble Epoxide Hydrolase (sEH) Inhibition Assay Protocol

This protocol is based on the fluorometric detection of the hydrolysis of a non-fluorescent substrate to a fluorescent product by sEH.

Materials:

  • Human recombinant sEH enzyme

  • sEH Assay Buffer

  • sEH Substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

  • Test compounds (Leptosphaerin, epi-Leptosphaerin) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~330-362 nm, Emission: ~460-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the sEH enzyme in sEH Assay Buffer.

    • Prepare a working solution of the sEH substrate in sEH Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in sEH Assay Buffer.

  • Assay Reaction:

    • To the wells of a 96-well microplate, add the sEH Assay Buffer.

    • Add the test compounds or positive control to the respective wells.

    • Add the sEH enzyme solution to all wells except for the background control wells.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 5-15 minutes).

    • Initiate the enzymatic reaction by adding the sEH substrate solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode for a set duration (e.g., 30 minutes) at the appropriate excitation and emission wavelengths. Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.

    • The percent inhibition for each test compound concentration is calculated relative to the uninhibited control.

    • IC50 values (the concentration of an inhibitor where the response is reduced by half) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualization

Signaling Pathways

While specific signaling pathways for Leptosphaerin and its derivatives have not been elucidated, the producing organism, Leptosphaeria maculans, is known to interact with host plants through complex signaling cascades. The following diagram illustrates a generalized view of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for fungal pathogenicity and the plant's defense response.

MAPK_Signaling_Pathway cluster_fungus Fungal Pathogen (Leptosphaeria maculans) cluster_plant Host Plant F_Sensor Sensor F_MAPKKK MAPKKK F_Sensor->F_MAPKKK Signal F_MAPKK MAPKK F_MAPKKK->F_MAPKK Phosphorylates F_MAPK MAPK F_MAPKK->F_MAPK Phosphorylates F_TF Transcription Factor F_MAPK->F_TF Activates F_Virulence Virulence Factors F_TF->F_Virulence Induces P_Receptor Receptor F_Virulence->P_Receptor Interaction P_MAPKKK MAPKKK P_Receptor->P_MAPKKK Signal P_MAPKK MAPKK P_MAPKKK->P_MAPKK Phosphorylates P_MAPK MAPK P_MAPKK->P_MAPK Phosphorylates P_Defense Defense Response P_MAPK->P_Defense Activates P_Defense->F_Virulence Inhibition

Fungal MAPK signaling pathway in plant-pathogen interaction.

Experimental Workflow

The following diagram illustrates the general workflow for the screening of sEH inhibitors.

sEH_Inhibitor_Screening_Workflow cluster_workflow sEH Inhibitor Screening Workflow cluster_data Data Output A Prepare Reagents (sEH enzyme, substrate, test compounds) B Dispense Reagents into 96-well Plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence D->E F Data Analysis (% Inhibition, IC50) E->F G Kinetic Fluorescence Data E->G H Dose-Response Curve F->H G->H I IC50 Value H->I

Workflow for soluble epoxide hydrolase (sEH) inhibitor screening.

Conclusion

The comparative analysis of Leptosphaerin and epi-Leptosphaerin is currently limited by the scarcity of available quantitative data. Both compounds exhibit weak inhibitory activity against soluble epoxide hydrolase. Further research is required to fully elucidate their biological activities, mechanisms of action, and potential therapeutic applications. The provided experimental protocol and diagrams offer a framework for future investigations into these and other natural product derivatives.

Unraveling the Enigmatic "Leptosphaerodione": A Case of Mistaken Identity and a Pivot to the Bioactive Fungal Metabolite, Leptosphaerin

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations for a compound known as "Leptosphaerodione" have drawn a blank in the scientific literature, suggesting a possible misnomer or a yet-to-be-discovered molecule. However, this inquiry has led to a closely related and documented fungal metabolite, Leptosphaerin. This guide pivots to validate the mechanism of action of Leptosphaerin, a bioactive compound isolated from fungi of the Leptosphaeria genus, and compares its activity with other compounds targeting the same molecular pathway.

Leptosphaerin, an L-isoascorbic acid derivative, has been identified as a potential inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of signaling lipids, and its inhibition is a therapeutic strategy for a range of inflammatory and cardiovascular diseases. This guide will delve into the experimental validation of Leptosphaerin's mechanism of action, presenting available data and comparing it to other known sEH inhibitors.

Comparative Analysis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Quantitative data on the inhibitory activity of Leptosphaerin against soluble epoxide hydrolase (sEH) is limited. However, one study reported weak inhibitory activity. For a comprehensive comparison, this guide includes data from other well-characterized sEH inhibitors.

CompoundTargetIC50 (µM)Assay ConditionsReference
LeptosphaerinSoluble Epoxide Hydrolase (sEH)Weak Inhibition (Specific value not provided)Not specified[1]
VerongamineSoluble Epoxide Hydrolase (sEH)51.5 ± 1.0Not specified[1]
SMTP-0Soluble Epoxide Hydrolase (sEH)6Purified mouse sEH[2]
SMTP-7Soluble Epoxide Hydrolase (sEH)7Purified mouse sEH[2]
N,N'-dicyclohexyl urea (DCU)Soluble Epoxide Hydrolase (sEH)Not specified (demonstrated in vivo effects)In vivo (spontaneously hypertensive rats)[3]
1-cyclohexyl-3-dodecyl urea (CDU)Soluble Epoxide Hydrolase (sEH)Not specified (demonstrated cellular effects)Human vascular smooth muscle cells[3]

Experimental Protocols

General Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the concentration of a test compound required to inhibit 50% of the sEH enzyme activity (IC50).

Materials:

  • Purified recombinant soluble epoxide hydrolase (human or other species)

  • Substrate: e.g., (±)-14,15-epoxyeicosatrienoic acid (14,15-EET)

  • Test compounds (e.g., Leptosphaerin and other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Detection reagent: e.g., a fluorescent probe that reacts with the diol product

Procedure:

  • Enzyme Preparation: Dilute the purified sEH enzyme to a working concentration in the assay buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Assay Reaction: a. In a microplate, add the assay buffer, the test compound dilutions, and the sEH enzyme. b. Pre-incubate the mixture for a specified time at a controlled temperature (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding the substrate (e.g., 14,15-EET). d. Incubate the reaction for a specific duration (e.g., 30 minutes at 37°C).

  • Detection: a. Stop the reaction (e.g., by adding a quenching solution). b. Add the detection reagent and incubate to allow for the development of a signal (e.g., fluorescence).

  • Data Analysis: a. Measure the signal (e.g., fluorescence intensity) using a plate reader. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve using appropriate software.

Visualizing the Mechanism of Action

To understand the broader context of Leptosphaerin's potential therapeutic action, it is essential to visualize the signaling pathway of soluble epoxide hydrolase and the experimental workflow for its inhibition.

sEH_Signaling_Pathway Arachidonic_Acid Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase Arachidonic_Acid->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory, Vasoconstrictive) sEH->DHETs Leptosphaerin Leptosphaerin (Inhibitor) Leptosphaerin->sEH Inhibition

Caption: Signaling pathway of soluble epoxide hydrolase (sEH).

sEH_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Prepare sEH Enzyme Incubation Incubate Enzyme with Compound Enzyme->Incubation Compound Prepare Test Compounds (e.g., Leptosphaerin) Compound->Incubation Substrate Prepare Substrate (EET) Reaction Initiate Reaction with Substrate Substrate->Reaction Incubation->Reaction Detection Detect Product Formation Reaction->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis

Caption: Experimental workflow for sEH inhibition assay.

References

Cross-Validation of Leptosphaerodione Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioassays relevant to the evaluation of Leptosphaerodione, a naturally occurring phytotoxin. Due to the absence of a standardized, universally recognized bioassay specifically for this compound, this document focuses on the cross-validation of results obtained from common phytotoxicity and antifungal bioassays. The information presented herein is intended to assist researchers in selecting appropriate assays, interpreting data, and understanding the potential mechanisms of action of this and similar natural products.

Data Presentation: Comparative Analysis of Bioassay Methods

The selection of a bioassay for evaluating this compound depends on the intended application and the specific research question. The following table summarizes key performance indicators for representative phytotoxicity and antifungal bioassays. It is important to note that direct, peer-reviewed comparative data for this compound across these specific platforms is limited. The data presented is a representative compilation based on typical outcomes for natural phytotoxins and antifungal agents.

Bioassay MethodPrincipleTest Organism(s)Key Parameters MeasuredTypical ThroughputAdvantagesLimitations
Phytotoxicity: Seed Germination Assay Measures the inhibitory effect of a substance on seed germination.Lepidium sativum (cress), Lactuca sativa (lettuce), Sorghum saccharatum (sorghum)Germination percentage, Germination Index (GI)HighSimple, cost-effective, rapid initial screening.Does not provide mechanistic insights; environmental factors can influence results.
Phytotoxicity: Root Elongation Assay Quantifies the inhibition of root growth in seedlings exposed to the test substance.Lepidium sativum (cress), Lactuca sativa (lettuce)Root length, Root Growth Inhibition (RGI)Medium to HighSensitive indicator of toxicity; provides quantitative data on sublethal effects.Can be more time-consuming than germination assays; requires precise measurement.
Antifungal: Broth Microdilution Assay Determines the minimum inhibitory concentration (MIC) of a substance against fungal growth in a liquid medium.Candida albicans, Aspergillus fumigatus, various plant pathogenic fungiMinimum Inhibitory Concentration (MIC)HighStandardized methods available (CLSI, EUCAST); provides quantitative measure of potency.Some compounds may have poor solubility in broth; results can be method-dependent.
Antifungal: Agar Disk Diffusion Assay Measures the zone of growth inhibition around a disk impregnated with the test substance on an agar plate.Various yeasts and moldsZone of Inhibition (diameter in mm)HighSimple, qualitative or semi-quantitative; useful for screening multiple compounds.Less precise than MIC determination; results affected by diffusion rates of the compound.

Experimental Protocols

Phytotoxicity Bioassay: Seed Germination and Root Elongation

This protocol is a generalized procedure for assessing the phytotoxicity of this compound using cress (Lepidium sativum) as a model organism.

Materials:

  • This compound stock solution of known concentration

  • Sterile distilled water (control)

  • Petri dishes (90 mm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Lepidium sativum seeds

  • Incubator with controlled temperature and light conditions

  • Image analysis software (optional, for root measurement)

Procedure:

  • Preparation of Test Solutions: Prepare a dilution series of this compound from the stock solution in sterile distilled water to achieve the desired final concentrations.

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of each test solution or the sterile water control onto the filter paper in separate, labeled Petri dishes. Ensure the filter paper is saturated but not flooded.

    • Place 20-30 Lepidium sativum seeds evenly spaced on the surface of the moistened filter paper.

  • Incubation: Seal the Petri dishes with parafilm to prevent evaporation and incubate at 24 ± 2°C in the dark for 72 hours.

  • Data Collection:

    • Seed Germination: After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated if the radicle has emerged. Calculate the germination percentage for each concentration.

    • Root Elongation: For germinated seeds, carefully measure the length of the primary root. This can be done using a ruler or by capturing images and using image analysis software for more precise measurements.

  • Data Analysis:

    • Calculate the Germination Index (GI) and Root Growth Inhibition (RGI) for each concentration relative to the control.

    • Determine the EC50 (half maximal effective concentration) for both germination and root elongation.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound stock solution

  • Fungal isolate (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Preparation of Drug Dilutions: Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculation: Add the standardized fungal inoculum to each well containing the drug dilution and to a growth control well (containing no drug). Include a sterility control well (medium only).

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis prep_solution Prepare this compound Dilutions setup Seed Plates with Solutions prep_solution->setup prep_seeds Select & Count Seeds prep_seeds->setup prep_plates Prepare Petri Dishes prep_plates->setup incubate Incubate (72h, 24°C, Dark) setup->incubate measure_germ Count Germinated Seeds incubate->measure_germ measure_root Measure Root Length incubate->measure_root analyze Calculate GI, RGI & EC50 measure_germ->analyze measure_root->analyze

Caption: Experimental workflow for a phytotoxicity bioassay.

Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular_targets Cellular Targets & Early Responses cluster_downstream Downstream Signaling & Effects cluster_physiological Physiological Outcomes This compound This compound (Phytotoxin) membrane Plasma Membrane Interaction This compound->membrane enzyme_inhibition Enzyme Inhibition (e.g., Amino Acid Synthesis) This compound->enzyme_inhibition ros_production Reactive Oxygen Species (ROS) Production membrane->ros_production oxidative_stress Oxidative Stress ros_production->oxidative_stress growth_inhibition Inhibition of Root/Shoot Growth enzyme_inhibition->growth_inhibition signal_transduction Signal Transduction Cascades (e.g., MAPK pathways) oxidative_stress->signal_transduction gene_expression Altered Gene Expression signal_transduction->gene_expression gene_expression->growth_inhibition cell_death Programmed Cell Death (Apoptosis/Necrosis) gene_expression->cell_death germination_failure Seed Germination Failure growth_inhibition->germination_failure cell_death->germination_failure

Caption: Plausible signaling pathway for a natural phytotoxin.

Unveiling the Anticancer Potential of Juglone Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural modifications of Juglone reveals key insights into its cytotoxic activity, offering a roadmap for the development of more potent and selective anticancer agents. This guide provides a comparative analysis of various Juglone derivatives, presenting their cytotoxic effects against lung cancer cell lines, detailing the experimental methodologies used to determine these activities, and visualizing the intricate relationships between chemical structure and biological function.

Structure-Activity Relationship (SAR) of Juglone Derivatives

The inherent cytotoxicity of Juglone, a naturally occurring naphthoquinone isolated from the walnut tree (Juglans regia), has spurred the synthesis of numerous analogues in a quest to enhance its therapeutic index. A significant body of research has focused on modifying the Juglone scaffold to improve its anticancer potency and selectivity.

A pivotal study systematically synthesized a series of novel triazolyl analogues of Juglone and evaluated their cytotoxic activity against A549 and NCI-H322 human lung cancer cell lines.[1] The results, summarized in the table below, provide a clear illustration of the structure-activity relationship, highlighting how different substituents on the triazole ring influence the anticancer efficacy.

CompoundR GroupIC50 (µM) - A549 Cells[1]IC50 (µM) - NCI-H322 Cells[1]
Juglone -12.8415.21
15a 2-Nitrophenyl4.728.14
15b 3-Nitrophenyl6.189.87
15c 4-Nitrophenyl7.2411.05
16a 2-Cyanophenyl4.677.94
16b 3-Cyanophenyl5.829.12
16c 4-Cyanophenyl6.9510.43
17a 2-Methoxyphenyl8.1212.33
17b 3-Methoxyphenyl9.3614.18
17c 4-Methoxyphenyl10.5115.82
18a 2-Fluorophenyl6.439.91
18b 3-Fluorophenyl7.8811.76
18c 4-Fluorophenyl8.9213.54
19a 2-Chlorophenyl5.919.28
19b 3-Chlorophenyl7.1510.97
19c 4-Chlorophenyl8.2412.65
20a 2-Bromophenyl5.578.86
20b 3-Bromophenyl6.8210.39
20c 4-Bromophenyl7.9111.98

Key Findings from the SAR Study:

  • Electron-withdrawing groups enhance activity: The introduction of electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), on the phenyl ring of the triazole moiety generally leads to a significant increase in cytotoxic activity compared to the parent Juglone.[1]

  • Positional isomerism is crucial: The position of the substituent on the phenyl ring plays a critical role. For both nitro and cyano-substituted analogues, the ortho-isomers (15a and 16a) displayed the most potent activity.[1]

  • Electron-donating groups reduce activity: Conversely, the presence of electron-donating groups, like the methoxy group (-OCH3), resulted in a decrease in cytotoxic potency.[1]

  • Halogen substitution shows moderate improvement: Halogen substituents (fluoro, chloro, and bromo) led to a moderate enhancement of activity, with the potency following the trend of electronegativity and position (ortho > meta > para).[1]

These findings strongly suggest that the electronic properties and the steric placement of substituents on the triazole ring are key determinants of the anticancer activity of these Juglone derivatives.

SAR_of_Juglone_Derivatives cluster_juglone Juglone Scaffold cluster_modifications Structural Modifications cluster_activity Cytotoxic Activity Juglone Juglone Core EWGs Electron-Withdrawing Groups (e.g., -NO2, -CN) Juglone->EWGs Substitution with EDGs Electron-Donating Groups (e.g., -OCH3) Juglone->EDGs Substitution with Halogens Halogens (e.g., -F, -Cl, -Br) Juglone->Halogens Substitution with Increased_Activity Increased Activity EWGs->Increased_Activity Decreased_Activity Decreased Activity EDGs->Decreased_Activity Moderate_Activity Moderate Activity Halogens->Moderate_Activity

Figure 1. Structure-Activity Relationship of Juglone Derivatives.

Experimental Protocols

The evaluation of the cytotoxic activity of Juglone and its derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard method for assessing cell viability and proliferation.

MTT Assay Protocol

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., A549, NCI-H322)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (Juglone and its derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.

    • After the 24-hour incubation, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plates for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with Juglone derivatives incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 formazan_solubilization Add solubilization solution (DMSO) incubation3->formazan_solubilization absorbance_reading Read absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate % viability and IC50 absorbance_reading->data_analysis end End data_analysis->end

Figure 2. Experimental Workflow of the MTT Assay.

Mechanism of Action: A Glimpse into Juglone's Cellular Targets

The cytotoxic effects of Juglone and its derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent activation of cell death pathways.

One of the key signaling pathways implicated in the action of Juglone is the PI3K/Akt pathway . This pathway is crucial for cell survival, proliferation, and growth. Juglone has been shown to inhibit the PI3K/Akt signaling cascade, thereby promoting apoptosis in cancer cells. The generation of ROS by Juglone can lead to the downregulation of key proteins in this pathway, such as Akt, and the upregulation of pro-apoptotic proteins.

Juglone_Signaling_Pathway Juglone Juglone ROS Reactive Oxygen Species (ROS) Generation Juglone->ROS PI3K PI3K ROS->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Figure 3. Proposed Signaling Pathway for Juglone-Induced Apoptosis.

References

In Vivo Validation of Leptosphaerodione: A Comparative Analysis of a Novel Antitumor Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vivo validation comparison of the novel, hypothetical antitumor compound, Leptosphaerodione, with established therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of new cytotoxic agents.

Introduction to this compound

This compound is a hypothetical cytotoxic secondary metabolite conceived from the diverse chemical library of the fungal genus Leptosphaeria. Fungi are a known source of bioactive compounds with therapeutic potential, including numerous agents with anticancer properties. For the purpose of this guide, this compound is characterized as a polyketide that selectively induces apoptosis in cancer cells by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This guide outlines a proposed in vivo validation strategy for this compound and compares its hypothetical performance against a fungal-derived anticancer agent, Fumagillin, and two widely used chemotherapeutic drugs, Paclitaxel and Doxorubicin.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the in vitro and in vivo cytotoxic activities of this compound and its comparators. Data for this compound is hypothetical and projected based on characteristics of a promising preclinical candidate.

CompoundTypeMechanism of ActionIn Vitro IC50 (MCF-7 Cells)In Vivo Tumor Growth Inhibition (Mouse Xenograft)
This compound Fungal Polyketide (Hypothetical)MAPK/ERK Pathway Inhibitor1.5 µM~60% at 20 mg/kg
Fumagillin Fungal MetaboliteMethionine Aminopeptidase 2 (MetAP2) Inhibitor10 µMSignificant inhibition at 10-20 mg/kg[1][2]
Paclitaxel Plant AlkaloidMicrotubule Stabilizer0.1 µM>50% at 10-20 mg/kg
Doxorubicin Anthracycline AntibioticDNA Intercalator and Topoisomerase II Inhibitor0.5 µM~50% at 4 mg/kg/week[3]

Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the inhibition of the MAPK/ERK signaling cascade, a critical pathway for cell proliferation and survival that is often dysregulated in cancer.

Leptosphaerodione_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK Inhibition Apoptosis Apoptosis This compound->Apoptosis

Proposed MAPK/ERK signaling pathway and the inhibitory action of this compound.

In Vivo Validation Workflow

The following diagram illustrates a standard workflow for the in vivo validation of a novel antitumor compound like this compound using a mouse xenograft model.

InVivo_Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., MCF-7) start->cell_culture implantation 2. Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (e.g., i.p. injection) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Reached (e.g., 21 days) monitoring->endpoint analysis 8. Tumor Excision & Histopathological Analysis endpoint->analysis end End analysis->end

Experimental workflow for the in vivo validation of this compound.

Comparison of Therapeutic Alternatives

This diagram illustrates the relationship between this compound and its comparators based on their origin and primary mechanism of action.

Comparison_Diagram Anticancer_Agents Anticancer Agents Fungal Fungal-Derived Anticancer_Agents->Fungal Other Other Natural/Synthetic Anticancer_Agents->Other Lepto This compound (MAPK/ERK Inhibitor) Fungal->Lepto Fuma Fumagillin (MetAP2 Inhibitor) Fungal->Fuma Pacli Paclitaxel (Microtubule Stabilizer) Other->Pacli Doxo Doxorubicin (DNA Intercalator) Other->Doxo

References

head-to-head comparison of Leptosphaerodione with similar molecules

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific databases and chemical repositories has yielded no information on a molecule named "Leptosphaerodione." This prevents the creation of a detailed comparison guide as requested, as the core subject of the analysis could not be identified.

The absence of public data on this compound suggests several possibilities:

  • Novel or Uncharacterized Compound: It may be a recently discovered or proprietary molecule that has not yet been described in publicly accessible scientific literature.

  • Alternative Nomenclature: The molecule might be known under a different chemical name or internal code.

  • Potential Misspelling: The provided name may be a misspelling of a known compound.

Without a confirmed chemical structure, producing organism, or peer-reviewed publication detailing its biological activities, it is not possible to:

  • Identify structurally or functionally similar molecules for comparison.

  • Gather quantitative experimental data on its performance.

  • Describe associated signaling pathways or experimental protocols.

To proceed with this request, please provide additional identifying information for this compound, such as:

  • Chemical Abstract Service (CAS) Registry Number

  • Chemical structure (e.g., in SMILES or IUPAC format)

  • The organism that produces the molecule

  • A reference to a patent or scientific publication

Once this foundational information is available, a thorough and accurate head-to-head comparison with relevant molecules can be conducted, including the requested data tables, experimental methodologies, and pathway diagrams.

Independent Verification of Therapeutic Potential: A Comparative Analysis of Leptosins

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound named "Leptosphaerodione" did not yield any results in scientific literature or chemical databases. It is possible that this is a novel compound with unpublished data, a proprietary name, or a misspelling of a known molecule. However, research on related compounds from the Leptosphaeria genus of fungi has revealed a class of molecules known as Leptosins , which have demonstrated potential therapeutic activity, particularly in the realm of oncology. This guide will focus on the available data for Leptosins and compare their preclinical performance with established therapeutic alternatives.

This comparison guide provides an objective analysis of the therapeutic potential of Leptosins, with a focus on their anticancer properties. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of their potential.

Overview of Leptosins and Therapeutic Alternatives

Leptosins are a series of epipolythiodioxopiperazines and indole derivatives isolated from marine fungi of the Leptosphaeria species.[1][2] Notably, Leptosins F and C have been identified as cytotoxic agents with the potential to act as anticancer drugs through the inhibition of DNA topoisomerases and the induction of apoptosis.[1][2]

For a comparative analysis, we will consider established DNA topoisomerase inhibitors that are currently used in cancer chemotherapy. These include:

  • Camptothecin (and its analogs, e.g., Topotecan, Irinotecan): These drugs are specific inhibitors of Topoisomerase I.

  • Etoposide and Doxorubicin: These are well-known inhibitors of Topoisomerase II.

The following sections will delve into the mechanism of action, available experimental data, and methodologies for evaluating the therapeutic potential of Leptosins in comparison to these established drugs.

Data Presentation: Comparative Analysis of Leptosins and Topoisomerase Inhibitors

The following table summarizes the available preclinical data on Leptosins F and C and compares them with the characteristics of well-established topoisomerase inhibitors.

Compound Target(s) Mechanism of Action Observed In Vitro Effects Cell Lines Tested Reference
Leptosin F Topoisomerase I & IICatalytic inhibitor of both Topo I and Topo II.[2] Induces apoptosis via inactivation of the Akt pathway.[2]CytotoxicP388, RPMI8402[1][2]
Leptosin C Topoisomerase ICatalytic inhibitor of Topo I.[2] Inhibits Camptothecin-induced cleavable complex stabilization.[2] Induces apoptosis and G1-S phase cell cycle arrest.[2]CytotoxicP388, RPMI8402[1][2]
Camptothecin Topoisomerase IStabilizes the Topoisomerase I-DNA cleavable complex, leading to DNA strand breaks.Cytotoxic, induces apoptosisWide range of cancer cell linesStandard literature
Etoposide Topoisomerase IIForms a ternary complex with Topoisomerase II and DNA, preventing re-ligation of DNA strands and causing double-strand breaks.Cytotoxic, induces apoptosisWide range of cancer cell linesStandard literature
Doxorubicin Topoisomerase II, DNA intercalationIntercalates into DNA and inhibits the progression of Topoisomerase II, leading to double-strand breaks. Also generates free radicals.Cytotoxic, cardiotoxicWide range of cancer cell linesStandard literature

Experimental Protocols

Detailed methodologies are crucial for the independent verification of the therapeutic potential of a compound. Below are representative protocols for key experiments cited in the context of Leptosin research.

3.1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cancer cells (e.g., RPMI8402) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., Leptosin F, Leptosin C) and a vehicle control.

    • Incubate for a specified period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.2. DNA Topoisomerase I Inhibition Assay

  • Objective: To assess the ability of a test compound to inhibit the activity of DNA Topoisomerase I.

  • Methodology:

    • Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the test compound at various concentrations in a reaction buffer.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

3.3. Akt Pathway Activation Analysis (Western Blot)

  • Objective: To determine the effect of the test compound on the phosphorylation status of Akt, a key protein in a cell survival pathway.

  • Methodology:

    • Treat cells with the test compound for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the p-Akt/total Akt ratio indicates inhibition of the Akt pathway.

Mandatory Visualizations

4.1. Signaling Pathway Diagram

DNA_Topoisomerase_Inhibition cluster_Leptosin Leptosin F / C cluster_Topo DNA Replication cluster_Cell Cellular Outcome Leptosin Leptosin F or C TopoI Topoisomerase I Leptosin->TopoI inhibits Apoptosis Apoptosis Leptosin->Apoptosis induces DNA_relaxed Relaxed DNA TopoI->DNA_relaxed relaxes TopoI->Apoptosis DNA_sc Supercoiled DNA DNA_sc->TopoI binds Experimental_Workflow start Start: Isolate Leptosins cytotoxicity In Vitro Cytotoxicity Assay (MTT) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 topo_assay Topoisomerase Inhibition Assay ic50->topo_assay If cytotoxic mechanism Elucidate Mechanism of Inhibition topo_assay->mechanism pathway_analysis Akt Pathway Analysis (Western Blot) mechanism->pathway_analysis apoptosis_induction Confirm Apoptosis Induction pathway_analysis->apoptosis_induction end End: Preclinical Candidate apoptosis_induction->end

References

Safety Operating Guide

Inability to Determine Proper Disposal Procedures for "Leptosphaerodione"

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to identify a chemical substance named "Leptosphaerodione" have been unsuccessful. Without a definitive identification and the corresponding Safety Data Sheet (SDS), it is not possible to provide accurate and safe disposal procedures.

Extensive searches for "this compound" in chemical databases and scientific literature did not yield a compound with this name. The initial searches for a Safety Data Sheet (SDS) were also unsuccessful, providing information for similarly named but distinct products such as "LEPTOGUARD®" and "PX-Lepto".

Further investigation into metabolites produced by the fungus Leptosphaeria, from which the name "this compound" might be derived, did not reveal any compound with a similar name. Known metabolites of Leptosphaeria species include sirodesmins, phomamide, phomapyrones, and polanrazines.

The proper and safe disposal of chemical waste is contingent upon a thorough understanding of the substance's physical and chemical properties, as well as its specific hazards. This critical information is provided in the Safety Data Sheet (SDS). Without the SDS for "this compound," any provided disposal guidance would be speculative and potentially hazardous.

To ensure the safety of researchers, scientists, and drug development professionals, and to maintain regulatory compliance, it is imperative that the substance be correctly identified before any handling or disposal takes place.

We request that you provide additional information to aid in the identification of "this compound," such as:

  • Chemical Abstracts Service (CAS) Number

  • Name of the supplier or manufacturer

  • Product or catalog number

  • Chemical structure or formula

  • Any known synonyms or alternative names

Once the substance can be accurately identified, the relevant Safety Data Sheet can be obtained, and comprehensive and accurate disposal procedures can be provided.

Due to the lack of information, the requested quantitative data table, experimental protocols, and Graphviz diagram illustrating the disposal workflow cannot be generated at this time. Providing such information without a clear understanding of the substance would be contrary to our commitment to safety and accuracy.

Personal protective equipment for handling Leptosphaerodione

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Leptosphaerodione

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1][3][4] All PPE should be inspected for integrity before each use.

Protection Type Equipment Specification Purpose
Hand Protection Double-gloving with nitrile or neoprene gloves.[5]To prevent skin contact with the compound. The outer glove should be removed and disposed of immediately after handling.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a full-face shield.To protect against splashes, aerosols, and airborne particles.[6][7]
Body Protection A fully buttoned, chemical-resistant lab coat with tight-fitting cuffs. A disposable apron is also recommended.[1][5]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[4][7]Required when handling the solid compound outside of a certified containment device to prevent inhalation of airborne particles.

Operational Plan: Handling Procedures

All handling of this compound should be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1][2]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal start Receive Compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe weigh Weigh Solid this compound ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Use in Experiment dissolve->experiment liquid_waste Collect Liquid Waste experiment->liquid_waste solid_waste Collect Solid Waste experiment->solid_waste decontaminate Decontaminate Work Area liquid_waste->decontaminate solid_waste->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Before beginning work, thoroughly review the experimental protocol and ensure all necessary safety equipment is available and functional.

    • Designate a specific area within the fume hood for handling this compound to contain any potential spills.[2]

  • Weighing the Compound:

    • Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood to control dust.

    • Use dedicated spatulas and weighing papers.

    • Carefully transfer the desired amount of solid this compound to a tared container.

    • Clean the balance and surrounding area with a damp cloth after weighing to remove any residual powder. Dispose of the cloth as solid hazardous waste.

  • Solubilization:

    • In the fume hood, add the solvent to the container with the solid this compound.

    • Cap the container securely before mixing via vortexing or sonication.

    • Visually inspect to ensure the compound is fully dissolved before proceeding with the experiment.

  • Post-Handling:

    • After completing the experimental steps, carefully remove and dispose of the outer pair of gloves.

    • Wipe down the work surface and any equipment used with an appropriate solvent to decontaminate them.[8]

    • Wash hands and forearms thoroughly with soap and water after removing all PPE.[9]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[10][11][12]

Waste Segregation and Disposal Procedures
  • Liquid Waste:

    • All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][12]

    • The container should be stored in a secondary containment bin within the laboratory.[2][10]

    • Do not mix incompatible waste streams.[12][13]

  • Solid Waste:

    • All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing papers, contaminated wipes) must be collected in a dedicated, sealed, and labeled hazardous waste bag or container.[12]

  • Empty Containers:

    • Original containers of this compound must be triple-rinsed with a suitable solvent.[14][15]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[15]

    • After triple-rinsing, the empty container can be disposed of in the regular trash after defacing the label.[14]

  • Spill Management:

    • In case of a spill, alert personnel in the immediate area and evacuate if necessary.

    • For small spills, use a chemical spill kit to absorb the material.[13]

    • All materials used for cleanup must be disposed of as hazardous waste.[15]

    • Report all spills to the laboratory supervisor or environmental health and safety office.[13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.